2-Bromo-4,6-difluorobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4,6-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYHVDQTGWPNBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456973 | |
| Record name | Benzoic acid, 2-bromo-4,6-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651026-99-2 | |
| Record name | Benzoic acid, 2-bromo-4,6-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4,6-difluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Bromo-4,6-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Bromo-4,6-difluorobenzoic acid (CAS Number: 651026-99-2). Due to the limited availability of experimentally determined data for this specific isomer, this guide also includes data for structurally similar compounds to provide estimated values, alongside detailed experimental protocols for the determination of these key physical parameters.
Core Physical Properties
This compound is a halogenated aromatic carboxylic acid. Its physical properties are crucial for its application in research and development, particularly in areas such as medicinal chemistry and materials science, where it can serve as a versatile building block.
| Property | Value/Information | Source |
| CAS Number | 651026-99-2 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₃BrF₂O₂ | [1][2] |
| Molecular Weight | 237.00 g/mol | [1] |
| Physical Form | Solid (predicted) | General knowledge |
| Purity | Typically available at ≥98% | [2] |
Estimated Physical Properties
| Property | Estimated Value (based on 4-Bromo-2,6-difluorobenzoic acid) | Source |
| Melting Point | ~198-203 °C | [7][8] |
| Boiling Point | ~271.7 °C (Predicted) | [7] |
| pKa | ~2.11 (Predicted) | [7] |
| Solubility | Soluble in methanol (Predicted for 4-Bromo-2,6-difluorobenzoic acid) | [7] |
Experimental Protocols
For the accurate determination of the physical properties of this compound, the following standard experimental protocols are recommended.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.
Solubility Determination
Understanding the solubility of this compound in various solvents is essential for its use in reactions, purifications, and formulations.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.
-
Procedure: To a test tube containing a small, measured amount of this compound (e.g., 10 mg), the solvent is added in small increments (e.g., 0.1 mL) with vigorous vortexing after each addition.
-
Observation: The solubility is recorded as the amount of solvent required to completely dissolve the solute at a given temperature (typically room temperature). Observations should also be made for partial solubility. For quantitative analysis, techniques such as UV-Vis spectroscopy or HPLC can be employed to determine the saturation concentration.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Predicted Spectral Data
While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the analysis of similar halogenated benzoic acids.[9][10][11][12][13][14][15][16][17][18][19]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. The chemical shifts and coupling constants will be influenced by the positions of the bromine and fluorine substituents.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be affected by the electron-withdrawing effects of the halogen and carboxylic acid groups.
Mass Spectrometry
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak (M+) and the M+2 peak, with a relative intensity of approximately 1:1, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Visualizations
Logical Workflow for the Synthesis of this compound
The following diagram illustrates a plausible synthetic route for this compound, adapted from general methodologies for the synthesis of similar compounds.
Caption: A potential synthetic pathway for this compound.
Experimental Workflow for Physical Property Determination
This diagram outlines the logical sequence of experiments to characterize the physical properties of a synthesized or acquired sample of this compound.
Caption: A systematic workflow for the experimental determination of physical properties.
References
- 1. anaxlab.com [anaxlab.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 651026-99-2 | this compound | Boroncore [boroncore.com]
- 4. ivychem.com [ivychem.com]
- 5. CAS 651026-99-2 | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 4-Bromo-2,6-difluorobenzoic acid CAS#: 183065-68-1 [m.chemicalbook.com]
- 8. 4-Bromo-2,6-difluorobenzoic acid 97 183065-68-1 [sigmaaldrich.com]
- 9. rsc.org [rsc.org]
- 10. 2-Bromo-4-fluorobenzoic acid(1006-41-3) 13C NMR spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. 2,6-Difluorobenzoic acid, 2-bromo-4-fluorophenyl ester [webbook.nist.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. 2-Bromo-4,6-difluoroaniline [webbook.nist.gov]
- 15. 4-Bromo-2-fluorobenzoic acid(112704-79-7) 1H NMR [m.chemicalbook.com]
- 16. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870) [hmdb.ca]
- 17. 2-Bromo-4,6-difluoroaniline(444-14-4) 1H NMR spectrum [chemicalbook.com]
- 18. 2,6-Difluorobenzoic acid(385-00-2) 1H NMR [m.chemicalbook.com]
- 19. spectrabase.com [spectrabase.com]
2-Bromo-4,6-difluorobenzoic acid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4,6-difluorobenzoic acid (CAS No. 651026-99-2) is a halogenated aromatic carboxylic acid. As a fluorinated organic compound, it holds potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of bromine and fluorine atoms on the benzoic acid core offers unique reactivity for various organic transformations. This technical guide provides a summary of the known chemical structure, properties, and safety information for this compound. It is important to note that while this compound is commercially available, detailed experimental protocols and extensive application data are limited in publicly accessible scientific literature.
Chemical Structure and Properties
The chemical structure of this compound features a benzene ring substituted with a carboxylic acid group, a bromine atom at the 2-position, and fluorine atoms at the 4- and 6-positions.
Chemical Structure:
Table 1: Chemical Identifiers and Molecular Properties [1][2]
| Identifier | Value |
| CAS Number | 651026-99-2 |
| Molecular Formula | C₇H₃BrF₂O₂ |
| Molecular Weight | 237.00 g/mol |
| Synonyms | This compound |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Data not publicly available |
| Melting Point | Data not publicly available |
| Boiling Point | Data not publicly available |
| Solubility | Data not publicly available |
| pKa | Data not publicly available |
Spectroscopic Data
Detailed and verified spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely available in public databases. Researchers are advised to acquire and interpret their own analytical data upon procurement of the compound.
Synthesis
While this compound is commercially available from various suppliers, specific, peer-reviewed synthesis protocols are not detailed in the accessible scientific literature.[1][3][4] General synthetic routes for related fluorinated and brominated benzoic acids often involve multi-step processes that may include:
-
Directed ortho-metalation: A common strategy for the functionalization of aromatic rings.
-
Halogenation: Introduction of bromine and fluorine atoms onto a benzoic acid precursor.
-
Oxidation: Conversion of a corresponding toluene or benzaldehyde derivative.
It is important to note that the synthesis of specific isomers can be challenging and may require careful control of reaction conditions to ensure regioselectivity.
Applications in Research and Drug Development
As a substituted benzoic acid, this compound serves as a potential intermediate in organic synthesis. The carboxylic acid group can be readily converted to other functional groups such as esters, amides, and acid chlorides. The bromo- and fluoro-substituents provide sites for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and nucleophilic aromatic substitution, respectively.
While its direct applications in drug development are not extensively documented in public literature, related fluorinated benzoic acid derivatives are known to be important precursors for a variety of biologically active molecules. The incorporation of fluorine can modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.
Safety and Handling
Table 3: GHS Hazard Classification [5]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Handling Precautions: [5]
-
Use in a well-ventilated area, preferably in a fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash hands thoroughly after handling.
-
Store in a locked-up, well-ventilated place. Keep container tightly closed.
First Aid Measures: [5]
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Experimental Protocols and Visualization
Experimental Protocols
Signaling Pathways and Experimental Workflows
No information on the involvement of this compound in specific biological signaling pathways or complex experimental workflows was found in the public literature. Therefore, no corresponding diagrams can be provided.
Conclusion
This compound is a commercially available chemical compound with potential as a building block in synthetic chemistry. Its utility is suggested by its structure, which is amenable to a variety of chemical modifications. However, a notable lack of publicly available data on its specific properties, detailed synthesis, and applications in research and drug development necessitates that researchers conduct their own characterization and validation for any intended use. Standard laboratory safety precautions should be strictly followed when handling this compound.
References
CAS number for 2-Bromo-4,6-difluorobenzoic acid
An In-depth Technical Guide to 2-Bromo-4,6-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key building block in modern organic synthesis. Its unique substitution pattern offers significant potential for the development of novel pharmaceuticals, agrochemicals, and advanced materials. This document details its physicochemical properties, safety and handling protocols, and its role in synthetic chemistry, with a focus on its application in drug discovery.
Physicochemical Properties
This compound is a halogenated aromatic carboxylic acid. The presence of bromine and two fluorine atoms on the benzoic acid core makes it a versatile intermediate for various chemical transformations.
| Property | Value |
| CAS Number | 651026-99-2[1] |
| Molecular Formula | C₇H₃BrF₂O₂[1] |
| Molecular Weight | 236.9983 g/mol [1] |
| Appearance | Solid (powder to crystal) |
| Purity | Typically ≥98%[1] |
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. The following information is based on available safety data for this compound.
| Hazard Information | Handling and Storage Recommendations |
| May emit corrosive fumes.[2] | Work in a well-ventilated fume hood. |
| Non-combustible and not considered a significant fire risk.[2] | Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. |
| Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | Avoid breathing dust and contact with skin and eyes.[2] |
| Harmful if swallowed. | Store in a tightly sealed container in a dry, cool, and well-ventilated area. |
In case of accidental release:
-
Minor Spills: Use dry clean-up procedures to avoid generating dust. Sweep or vacuum the material and place it in a clean, dry, sealable, and labeled container for disposal.[2]
-
Major Spills: Alert emergency services and advise personnel in the area. Control personal contact by wearing protective clothing. Prevent spillage from entering drains or water courses.[2]
Applications in Research and Drug Development
Halogenated benzoic acids are crucial intermediates in the synthesis of complex organic molecules. The strategic placement of fluorine atoms can enhance a molecule's pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[3]
While specific applications of this compound are not extensively documented in the provided search results, its structural similarity to other bromo-difluorobenzoic acids suggests its utility as a key intermediate in the synthesis of:
-
Active Pharmaceutical Ingredients (APIs): It can serve as a foundational component for creating novel therapeutic agents. Related compounds are used in the development of GPR119 agonists and selective NaV1.7 inhibitors.[4]
-
Agrochemicals: It is a potential building block for new pesticides and herbicides.[4][5]
-
Material Science: Its unique electronic properties may be leveraged in the creation of advanced materials.
Experimental Protocols: A Proposed Synthetic Pathway
Proposed Synthesis of this compound
Caption: A proposed synthetic workflow for this compound.
Detailed Methodology:
-
Lithiation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,3-difluoro-5-bromobenzene in a suitable anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether. Cool the solution to -78°C using a dry ice/acetone bath. To this solution, slowly add an equimolar amount of an organolithium reagent, such as n-butyllithium (n-BuLi). The reaction mixture is stirred at this low temperature for a specified period to ensure the formation of the aryllithium intermediate.
-
Carboxylation: While maintaining the low temperature, introduce an excess of carbon dioxide into the reaction mixture. This can be done by adding crushed dry ice pellets or by bubbling CO₂ gas through the solution. The aryllithium intermediate will react with the carbon dioxide to form a lithium carboxylate salt.
-
Workup and Isolation: After the carboxylation is complete, the reaction is quenched by the slow addition of an aqueous acid solution, such as 1 M hydrochloric acid (HCl). This protonates the lithium carboxylate to form the desired this compound. The product can then be extracted from the aqueous layer using an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system to obtain the final product with high purity.
This proposed protocol is based on general principles of organic synthesis and should be adapted and optimized for specific laboratory conditions. All procedures should be carried out with appropriate safety precautions in a well-ventilated fume hood.
References
- 1. calpaclab.com [calpaclab.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Bromo-2,6-difluorobenzoic acid CAS#: 183065-68-1 [m.chemicalbook.com]
- 6. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]
2-Bromo-4,6-difluorobenzoic acid molecular weight and formula
An In-depth Technical Guide to 4-Bromo-2,6-difluorobenzoic Acid
A Note on Nomenclature: Initial searches for "2-Bromo-4,6-difluorobenzoic acid" consistently yielded results for "4-Bromo-2,6-difluorobenzoic acid." This suggests a likely error in the positional numbering of the substituents in the original query. This document will focus on the accurately identified and widely documented compound, 4-Bromo-2,6-difluorobenzoic acid.
This technical guide provides a comprehensive overview of 4-Bromo-2,6-difluorobenzoic acid, a significant organic compound in scientific research. It serves as a crucial intermediate in the synthesis of various organic compounds, including insecticides and herbicides.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development.
Core Compound Data
The fundamental properties of 4-Bromo-2,6-difluorobenzoic acid are summarized in the table below, offering a clear comparison of its key quantitative data.
| Property | Value | References |
| Chemical Name | 4-Bromo-2,6-difluorobenzoic acid | [3][4] |
| Molecular Formula | C₇H₃BrF₂O₂ | [3][4][5] |
| Molecular Weight | 237.00 g/mol | [1][3] |
| CAS Number | 183065-68-1 | [1][3] |
| Appearance | Off-white crystalline solid | [2][4] |
| Melting Point | 198-201 °C | [3] |
Experimental Protocols
Synthesis of 4-Bromo-2,6-difluorobenzoic Acid
A common method for the synthesis of 4-Bromo-2,6-difluorobenzoic acid involves the reaction of 3,5-difluorobromobenzene with an organolithium reagent, followed by carboxylation with solid carbon dioxide.[2][6]
Materials:
-
3,5-difluorobromobenzene
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Solid carbon dioxide (dry ice)
-
Hexane
-
Hydrochloric acid (for workup)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine in anhydrous tetrahydrofuran.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (in hexane) to the stirred solution, maintaining the temperature at -78 °C. Stir the resulting lithium diisopropylamide (LDA) solution for one hour.
-
In a separate flask, dissolve 3,5-difluorobromobenzene in anhydrous THF.
-
Slowly add the 3,5-difluorobromobenzene solution to the LDA solution at -78 °C. Continue stirring for approximately 45 minutes.
-
Transfer the reaction mixture into a beaker containing an excess of crushed solid carbon dioxide.
-
Allow the mixture to warm to room temperature and stir for several hours (or overnight) to ensure complete carboxylation.
-
The reaction is then quenched with water and acidified with hydrochloric acid.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 4-Bromo-2,6-difluorobenzoic acid can be further purified by recrystallization from a suitable solvent system, such as hexane.[4]
Visualized Data and Relationships
The following diagrams illustrate key relationships and workflows related to 4-Bromo-2,6-difluorobenzoic acid.
Caption: Relationship between the common name and key chemical identifiers.
Caption: High-level overview of the synthesis process.
References
- 1. 4-Bromo-2,6-difluorobenzoic acid CAS#: 183065-68-1 [m.chemicalbook.com]
- 2. 4-Bromo-2,6-difluorobenzoic acid | 183065-68-1 [chemicalbook.com]
- 3. 4-Bromo-2,6-difluorobenzoic acid 97 183065-68-1 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. calpaclab.com [calpaclab.com]
- 6. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]
Solubility of 2-Bromo-4,6-difluorobenzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2-Bromo-4,6-difluorobenzoic acid, a key intermediate in various fields of chemical research and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for its determination. It includes a detailed experimental protocol for measuring solubility, a comparative analysis of the solubility of structurally similar compounds, and visual workflows to guide laboratory procedures. This guide is intended to be an essential resource for scientists and researchers, enabling them to generate reliable solubility data tailored to their specific applications.
Introduction
This compound (CAS No. 651026-99-2) is a halogenated aromatic carboxylic acid. Its structural features, including the bromine atom and two fluorine atoms on the benzene ring, impart unique physicochemical properties that make it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in chemical reactions, purification processes, and formulation development. Accurate solubility data is critical for optimizing reaction conditions, preventing precipitation, and ensuring the homogeneity of reaction mixtures.
This guide addresses the current gap in publicly available quantitative solubility data for this compound. It provides a detailed, industry-standard experimental protocol for researchers to determine the solubility in their solvents of interest. Furthermore, to provide a useful point of reference, this document includes a summary of the known solubility of structurally related benzoic acid derivatives.
Quantitative Solubility Data
To facilitate future research and provide a baseline for experimental work, the following table lists common organic solvents in which the solubility of this compound can be determined using the protocol outlined in this guide.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Solubility at 25°C ( g/100 mL) |
| Methanol | CH₃OH | Soluble (Quantitative value TBD) |
| Ethanol | C₂H₅OH | To Be Determined (TBD) |
| Acetone | C₃H₆O | To Be Determined (TBD) |
| Ethyl Acetate | C₄H₈O₂ | To Be Determined (TBD) |
| Dichloromethane | CH₂Cl₂ | To Be Determined (TBD) |
| Tetrahydrofuran (THF) | C₄H₈O | To Be Determined (TBD) |
| Acetonitrile | C₂H₃N | To Be Determined (TBD) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | To Be Determined (TBD) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | To Be Determined (TBD) |
| Toluene | C₇H₈ | To Be Determined (TBD) |
| Heptane | C₇H₁₆ | To Be Determined (TBD) |
TBD: To Be Determined
Comparative Solubility Data of Structurally Similar Compounds
To provide a contextual understanding of the potential solubility of this compound, the following table summarizes the available quantitative solubility data for structurally similar compounds: 4-Bromobenzoic acid and 2,6-Difluorobenzoic acid. These compounds share key structural motifs with the target molecule and their solubility behavior can offer valuable insights.
Table 2: Solubility of Structurally Similar Benzoic Acid Derivatives in Organic Solvents
| Compound | Solvent | Solubility | Reference |
| 4-Bromobenzoic acid | Ethanol | Soluble (5%) | [2] |
| Diethyl ether | Slightly soluble | [2] | |
| Hot Water | Slightly soluble | [2] | |
| 2,6-Difluorobenzoic acid | Methanol | Soluble | [3][4] |
| Water | Soluble | [3] |
Experimental Protocol: Determination of Thermodynamic Solubility
The following protocol describes the widely accepted isothermal shake-flask method for determining the thermodynamic solubility of a compound in an organic solvent.[5][6][7][8] This method is considered the gold standard for obtaining reliable equilibrium solubility data.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The concentration of the dissolved solid should remain constant over time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter into a clean vial to remove all undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Determine the concentration of the solute in the diluted sample by comparing its analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Visualizing Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Synthetic Pathway of this compound
The synthesis of this compound typically involves the ortho-lithiation of 1-bromo-3,5-difluorobenzene followed by carboxylation. The general synthetic scheme is depicted below.
Conclusion
While quantitative solubility data for this compound in organic solvents remains to be extensively documented, this technical guide provides a robust framework for researchers to determine this critical parameter. The detailed experimental protocol for the shake-flask method offers a reliable methodology for generating precise and reproducible solubility data. The comparative data for structurally similar compounds serves as a useful reference for predicting solubility behavior. By utilizing the information and workflows presented in this guide, researchers, scientists, and drug development professionals can effectively characterize the solubility of this compound, thereby facilitating its application in synthesis, purification, and formulation.
References
- 1. 4-Bromo-2,6-difluorobenzoic acid CAS#: 183065-68-1 [m.chemicalbook.com]
- 2. 4-溴苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. 2,6-Difluorobenzoic Acid | 385-00-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. tandfonline.com [tandfonline.com]
Spectroscopic Analysis of 2-Bromo-4,6-difluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Bromo-4,6-difluorobenzoic acid. These predictions are derived from the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~13.0 - 11.0 | Singlet (broad) | - | -COOH |
| ~7.5 - 7.2 | Triplet | ~8-10 | H-5 |
| ~7.1 - 6.8 | Triplet of doublets | ~8-10, ~2-3 | H-3 |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | C=O (Carboxylic acid) |
| ~160-165 (d, ¹JCF) | C-4, C-6 (Fluorine-bearing carbons) |
| ~120-125 (d, ³JCF) | C-2 (Bromine-bearing carbon) |
| ~115-120 (t, ²JCF) | C-5 |
| ~110-115 (d, ²JCF) | C-3 |
| ~105-110 (d, ²JCF) | C-1 |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm). 'd' denotes a doublet and 't' denotes a triplet due to C-F coupling.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~1710-1680 | Strong | C=O stretch (Carboxylic acid) |
| ~1600-1580 | Medium | C=C stretch (Aromatic ring) |
| ~1480-1450 | Medium | C=C stretch (Aromatic ring) |
| ~1300-1200 | Strong | C-O stretch, O-H bend |
| ~1200-1000 | Strong | C-F stretch |
| ~800-700 | Strong | C-Br stretch |
Sample preparation: KBr pellet or thin solid film.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 236/238 | [M]⁺, Molecular ion peak with characteristic bromine isotopic pattern |
| 219/221 | [M-OH]⁺ |
| 191/193 | [M-COOH]⁺ |
| 157 | [M-Br]⁺ |
| 129 | [M-Br-CO]⁺ |
Ionization method: Electron Ionization (EI). The presence of a bromine atom results in characteristic isotopic peaks (M and M+2) with approximately equal intensity.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure by analyzing the magnetic properties of atomic nuclei.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[1][2]
-
Ensure the total volume of the solution is appropriate for the spectrometer's probe (typically 0.5-0.7 mL for a 5 mm tube).
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used.[3]
Data Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Instrumentation: A standard FT-IR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of the solid sample (1-2 mg) with spectroscopic grade potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, uniform powder is obtained.[4]
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.[4]
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of the solid in a volatile organic solvent (e.g., methylene chloride or acetone).[5]
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[5]
Data Acquisition:
-
Record a background spectrum of the empty sample holder or a blank KBr pellet.
-
Place the sample pellet or film in the spectrometer's sample compartment.
-
Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate these bands with specific functional groups and vibrational modes within the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.
Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Sample Preparation:
-
For GC-MS, dissolve the sample in a suitable volatile solvent.
-
For LC-MS, dissolve the sample in a solvent compatible with the mobile phase.
-
For direct infusion, prepare a dilute solution of the sample.
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source of the mass spectrometer.
-
Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[6]
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will result in a characteristic M+2 peak of nearly equal intensity to the M peak.[6]
-
Analyze the fragmentation pattern to identify characteristic losses of functional groups and structural motifs.[7]
Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
- 1. rsc.org [rsc.org]
- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. uwyo.edu [uwyo.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Safety and Handling of 2-Bromo-4,6-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Bromo-4,6-difluorobenzoic acid, a key building block in pharmaceutical and chemical synthesis. Adherence to the protocols outlined herein is crucial for ensuring a safe laboratory environment and mitigating potential risks associated with the handling of this compound.
Chemical and Physical Properties
This compound is a solid, off-white crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 651026-99-2 |
| Molecular Formula | C₇H₃BrF₂O₂ |
| Molecular Weight | 237.00 g/mol |
| Appearance | Off-white crystalline powder |
| Melting Point | 196-198 °C |
| Boiling Point | 271.7 °C at 760 mmHg (Predicted) |
| Density | 1.9±0.1 g/cm³ (Predicted) |
| Solubility | Insoluble in water, soluble in many organic solvents. |
Table 1: Physical and Chemical Properties of this compound
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.
GHS Hazard Classification:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1]
-
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation): Category 3 (May cause respiratory irritation)[1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
A summary of the toxicological data is provided in Table 2.
| Toxicity Endpoint | Data |
| Acute Toxicity | No data available. |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. |
| Reproductive Toxicity | No data available. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available. |
| Aspiration Hazard | No data available. |
Table 2: Toxicological Summary of this compound
Experimental Protocols: Safe Handling and Use
The following protocols are provided as a guide for the safe handling and use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with large quantities or in a poorly ventilated area.
General Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust. Use appropriate tools for transferring the solid.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill and Emergency Procedures
-
Minor Spills:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Carefully sweep up the spilled solid, avoiding dust generation.
-
Place the material in a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Major Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Potential Biological Activity and Signaling Pathways
While specific biological targets and signaling pathways for this compound have not been extensively characterized, its structural similarity to other halogenated benzoic acids suggests potential biological activity. Structurally related compounds have been investigated as intermediates in the synthesis of GPR119 agonists and NaV1.7 inhibitors. Furthermore, various benzoic acid derivatives have shown anti-inflammatory and anticancer properties.
Based on the known mechanisms of action of many small molecule drugs, a hypothetical interaction with a biological target, such as an enzyme or receptor, is plausible. The following diagram illustrates a generalized workflow for investigating such an interaction.
Caption: A hypothetical workflow for identifying the biological target and mechanism of action of this compound.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Conclusion
This compound is a valuable research chemical that requires careful handling due to its hazardous properties. By following the safety protocols outlined in this guide, researchers can minimize risks and ensure a safe working environment. Further investigation into the biological activities of this compound may reveal novel therapeutic applications.
References
A Comprehensive Technical Guide to the Storage of 2-Bromo-4,6-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the recommended storage and handling conditions for 2-Bromo-4,6-difluorobenzoic acid. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and promoting laboratory safety.
Optimal Storage Conditions
Proper storage is essential to prevent the degradation of this compound. The following table summarizes the key storage parameters based on information from safety data sheets and chemical suppliers.
| Parameter | Recommended Condition | Source |
| Temperature | Store in a cool, dry place. Some suppliers recommend room temperature, while others suggest a range of 10°C - 25°C. | [1][2][3][4][5] |
| Atmosphere | Store in a well-ventilated area.[1][6][7][8][9][10][11] Keep container tightly closed.[6][7][8][9][10][11][12] | |
| Light Sensitivity | Some sources indicate the material is light sensitive.[1] It is recommended to store it protected from light.[12] | |
| Moisture | Keep in a dry area to prevent moisture ingress.[1][2][12] | |
| Container | Store in original, tightly sealed containers.[1] Suitable containers include lined metal cans, plastic pails, and polyliner drums.[1] |
Handling and Safety Precautions
Safe handling of this compound is paramount. The compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1]
Workflow for Safe Handling and Storage
The following diagram outlines the logical workflow for the safe handling and storage of this compound, from receiving the compound to its disposal.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. angenechemical.com [angenechemical.com]
- 3. 4-Bromo-2,6-difluorobenzoic acid CAS#: 183065-68-1 [m.chemicalbook.com]
- 4. 4-Bromo-2,6-difluorobenzoic acid | 183065-68-1 | FB69968 [biosynth.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.es [fishersci.es]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. benchchem.com [benchchem.com]
Commercial Suppliers of 2-Bromo-4,6-difluorobenzoic Acid: A Technical Guide
For researchers, scientists, and professionals in drug development, sourcing high-quality reagents is a critical step in the discovery and manufacturing pipeline. This technical guide provides an in-depth overview of the commercial availability of 2-Bromo-4,6-difluorobenzoic acid (CAS No. 651026-99-2), a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines key suppliers, available quantitative data, and relevant technical protocols to aid in the procurement and application of this specialized chemical.
Commercial Availability
This compound is available from a select number of chemical suppliers. The following table summarizes the offerings from identified vendors. It is important for researchers to verify the purity and specifications with the supplier before purchase, as these can vary.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| CP Lab Safety | This compound | 651026-99-2 | 98% | 1 gram[1] |
| Apollo Scientific | This compound | 651026-99-2 | Not Specified | Inquire |
Note: The market for specialized chemicals is dynamic. Additional suppliers may exist, and the availability from the listed vendors is subject to change. It is recommended to conduct a current search on chemical marketplace platforms for the most up-to-date information.
Physicochemical and Safety Data
A comprehensive understanding of the physicochemical properties and safety information is paramount for the proper handling, storage, and use of this compound.
| Property | Value |
| Molecular Formula | C₇H₃BrF₂O₂ |
| Molecular Weight | 237.00 g/mol |
| CAS Number | 651026-99-2 |
| Physical Form | Solid |
| Purity | ≥98% |
Safety and Handling:
According to safety data sheets, this compound is classified with the following hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
Experimental Protocols
While a specific, peer-reviewed synthesis protocol for this compound was not identified in the immediate search, a plausible synthetic route can be extrapolated from the preparation of the isomeric 4-Bromo-2,6-difluorobenzoic acid. The general approach involves the ortho-lithiation of a difluorobromobenzene precursor followed by carboxylation.
Proposed Synthesis of this compound:
A potential synthetic pathway is outlined below. This protocol is illustrative and would require optimization.
-
Starting Material: 1-Bromo-3,5-difluorobenzene.
-
Lithiation: Dissolve 1-bromo-3,5-difluorobenzene in an anhydrous aprotic solvent such as tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add a strong lithium base, such as lithium diisopropylamide (LDA), dropwise to the solution. The LDA is expected to selectively deprotonate the position between the two fluorine atoms.
-
Carboxylation: After stirring for a suitable time to ensure complete lithiation, the resulting organolithium species is quenched by the addition of solid carbon dioxide (dry ice).
-
Work-up: The reaction mixture is allowed to warm to room temperature, and the reaction is quenched with an aqueous acid (e.g., 1 M HCl). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography.
Analytical Methods
The purity and identity of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity of such compounds. Based on methods for similar compounds, a reverse-phase HPLC method is proposed.
Proposed HPLC Method for Purity Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, with a small amount of an acid modifier such as formic acid or phosphoric acid to ensure good peak shape.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically in the range of 210-280 nm).
-
Sample Preparation: A dilute solution of the compound in the mobile phase or a compatible solvent.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed synthetic pathway and a typical analytical workflow.
Caption: Proposed synthesis of this compound.
Caption: HPLC analytical workflow.
References
The Role of 2-Bromo-4,6-difluorobenzoic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4,6-difluorobenzoic acid is a halogenated aromatic carboxylic acid with potential as a versatile building block in medicinal chemistry. While specific applications of this isomer are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This technical guide explores the synthesis of this compound, its chemical properties, and its prospective role in the design and synthesis of novel therapeutic agents. Drawing parallels from closely related isomers, this document will delve into potential applications in the development of kinase and poly (ADP-ribose) polymerase (PARP) inhibitors, supported by generalized experimental protocols and conceptual signaling pathway diagrams.
Introduction
Fluorinated organic molecules play a crucial role in modern drug discovery, often imparting desirable pharmacokinetic and pharmacodynamic properties to a parent compound, such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Bromo-difluorobenzoic acids, as a class of compounds, represent valuable scaffolds for the synthesis of a diverse range of therapeutic agents. The strategic placement of bromine and fluorine atoms on the benzoic acid core provides multiple reaction sites for chemical modification, enabling the construction of complex molecular architectures. While isomers such as 2-bromo-4,5-difluorobenzoic acid and 4-bromo-2,6-difluorobenzoic acid have been noted as intermediates in the synthesis of pharmaceuticals, the specific role of this compound is less defined in the current body of scientific literature. This guide aims to provide a comprehensive overview of its synthesis and potential applications based on the established utility of related compounds.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 3,5-difluoroaniline. The initial step involves the preparation of 1-bromo-3,5-difluorobenzene, which is then carboxylated to yield the final product.
Synthesis of 1-Bromo-3,5-difluorobenzene
The synthesis of 1-bromo-3,5-difluorobenzene from 3,5-difluoroaniline is typically achieved via a Sandmeyer reaction.[1] This involves the diazotization of the aniline followed by reaction with a bromide salt in the presence of a copper catalyst.[1]
Caption: Synthesis of 1-Bromo-3,5-difluorobenzene.
Carboxylation of 1-Bromo-3,5-difluorobenzene
The introduction of a carboxylic acid group at the 2-position of 1-bromo-3,5-difluorobenzene can be accomplished through directed ortho-metalation followed by quenching with carbon dioxide. This reaction typically utilizes a strong lithium base, such as lithium diisopropylamide (LDA), to deprotonate the position ortho to the bromine atom, which then reacts with solid carbon dioxide (dry ice) upon workup to form the carboxylic acid.[2]
Caption: Synthesis of this compound.
Physicochemical Properties
A summary of the physicochemical properties of this compound and its isomers is presented in Table 1.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 180575-05-9 (disputed) | C₇H₃BrF₂O₂ | 237.00 | Not available |
| 4-Bromo-2,6-difluorobenzoic acid | 183065-68-1 | C₇H₃BrF₂O₂ | 237.00 | 198-201[3] |
| 2-Bromo-4,5-difluorobenzoic acid | 188437-65-8 | C₇H₃BrF₂O₂ | 237.00 | 145-149 |
| 5-Bromo-2,4-difluorobenzoic acid | 28314-83-2 | C₇H₃BrF₂O₂ | 237.00 | 149-151[4] |
Potential Applications in Medicinal Chemistry
While direct evidence is scarce, the structural features of this compound suggest its potential as a key intermediate in the synthesis of various therapeutic agents. The bromo and fluoro substituents, along with the carboxylic acid moiety, provide orthogonal handles for a variety of chemical transformations.
Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies.[1] The 2,6-difluorophenyl motif is a common feature in many kinase inhibitors, where it can form key interactions with the hinge region of the kinase active site. The bromine atom at the 2-position of this compound could serve as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various aryl or heteroaryl groups, which are often crucial for potent and selective kinase inhibition. The carboxylic acid can be converted to an amide, a common functional group in kinase inhibitors that often participates in hydrogen bonding interactions within the ATP-binding pocket.
PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for cancers with BRCA1/2 mutations.[5][6] Many PARP inhibitors feature a phthalazinone or a related heterocyclic core that mimics the nicotinamide portion of the NAD+ substrate. The 6-bromo-7-fluoro-quinazolin-4(3H)-one scaffold, a bioisostere of the phthalazinone core, can be synthesized from precursors like 5-bromo-4-fluoroisatoic anhydride.[7] It is conceivable that this compound could be a precursor for analogous heterocyclic systems designed as PARP inhibitors.
Hypothetical Experimental Protocol: Synthesis of a Kinase Inhibitor Intermediate
The following is a generalized, hypothetical protocol for the synthesis of a potential kinase inhibitor intermediate using this compound as a starting material.
Step 1: Amide Formation
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM) is added oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure to yield the crude acid chloride.
-
The acid chloride is dissolved in DCM and added dropwise to a solution of a desired amine (e.g., 4-aminophenol, 1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.
-
The reaction is stirred at room temperature overnight.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the amide product.
Step 2: Suzuki Coupling
-
The amide product from Step 1 (1.0 eq), a suitable boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) are combined in a mixture of toluene and water.
-
The mixture is degassed and heated to reflux under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction is cooled to room temperature, and the organic layer is separated, washed with water and brine, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the desired kinase inhibitor intermediate.
Caption: Hypothetical workflow for kinase inhibitor synthesis.
Hypothetical Target Signaling Pathway
Derivatives of this compound could potentially target various signaling pathways implicated in diseases like cancer. A generic kinase signaling pathway that is often dysregulated in cancer is depicted below. An inhibitor derived from this scaffold could potentially block the activity of a key kinase in this pathway, thereby inhibiting downstream signaling and cellular processes like proliferation and survival.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
References
- 1. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 2. 4-Bromo-2,6-difluorobenzoic acid | 183065-68-1 [chemicalbook.com]
- 3. 4-ブロモ-2,6-ジフルオロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. americanelements.com [americanelements.com]
- 5. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
synthesis of 2-Bromo-4,6-difluorobenzoic acid from 3,5-difluorobromobenzene
Abstract
This application note details a robust and efficient protocol for the synthesis of 2-Bromo-4,6-difluorobenzoic acid, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The described method utilizes 3,5-difluorobromobenzene as the starting material, proceeding through a two-step sequence involving a directed ortho-lithiation followed by carboxylation. This process is advantageous due to its high yield, mild reaction conditions, and straightforward purification.[1] This protocol is intended for researchers and professionals in organic synthesis and drug development.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The strategic placement of the bromine and fluorine atoms, in addition to the carboxylic acid moiety, allows for diverse downstream functionalization through various cross-coupling reactions and amide bond formations. The synthesis outlined herein is based on the selective deprotonation at the position ortho to the bromine atom in 3,5-difluorobromobenzene using an organolithium base, followed by quenching the resulting aryllithium intermediate with carbon dioxide.
Reaction Scheme
The overall synthetic transformation is depicted in the following scheme:
Caption: Synthetic pathway from 3,5-difluorobromobenzene to this compound.
Experimental Protocol
Materials:
-
3,5-Difluorobromobenzene (Starting Material)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or argon gas inlet
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.
-
Initial Solution: 3,5-Difluorobromobenzene (1.0 eq) is dissolved in anhydrous diethyl ether (or THF) in the reaction flask.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise via syringe while maintaining the internal temperature below -70 °C. The reaction mixture is then stirred at this temperature for 1-2 hours.
-
Carboxylation: The reaction flask is carefully opened, and small pieces of freshly crushed dry ice are added in portions to the stirred solution. A gentle effervescence will be observed. The mixture is allowed to slowly warm to room temperature as the excess carbon dioxide sublimes.
-
Quenching and Extraction: Once at room temperature, the reaction is quenched by the addition of 1 M aqueous HCl. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford a white to off-white solid.
Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 3,5-Difluorobromobenzene | [1] |
| Key Reagents | n-Butyllithium, Carbon Dioxide | [1] |
| Solvent | Anhydrous Diethyl Ether or THF | [1] |
| Reaction Temperature | -78 °C to Room Temperature | |
| Reaction Time | 2-4 hours | |
| Product Yield | High | [1] |
| Product Purity | >98% (after recrystallization) | |
| Melting Point | 148-150 °C |
Logical Workflow Diagram
The following diagram illustrates the logical workflow of the experimental protocol.
Caption: Step-by-step workflow for the synthesis of this compound.
Safety Precautions
-
Organolithium reagents such as n-butyllithium are highly pyrophoric and reactive. Handle with extreme care under an inert atmosphere.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
The low temperatures required for this reaction necessitate the use of appropriate cryogenic gloves and caution when handling the dry ice/acetone bath.
Conclusion
The protocol described provides a reliable method for the synthesis of this compound from 3,5-difluorobromobenzene. The procedure is characterized by its simple execution, use of readily available reagents, and high product yield, making it suitable for both academic research and industrial applications.[1]
References
Application Note: Grignar d Reaction Protocol for 2-Bromo-4,6-difluorobenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Grignard reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds. However, the presence of acidic functional groups, such as a carboxylic acid, is incompatible with the strongly basic nature of the Grignard reagent. The acidic proton of the carboxylic acid will quench the Grignard reagent in a simple acid-base reaction, preventing the desired nucleophilic addition.[1][2][3] Therefore, a successful Grignard reaction protocol for a substrate like 2-Bromo-4,6-difluorobenzoic acid necessitates the use of a protecting group for the carboxylic acid functionality.
This application note details a robust, three-stage protocol for utilizing this compound in a Grignard reaction. The carboxylic acid is first protected as an oxazoline, a group known to be stable under the conditions of Grignard reagent formation and reaction.[4][5][6] Subsequently, the Grignard reagent is formed from the aryl bromide and reacted with an electrophile. Finally, the oxazoline protecting group is removed via acidic hydrolysis to yield the final product.
Overall Reaction Scheme
The overall synthetic pathway involves three key stages:
-
Protection: The carboxylic acid is converted to an oxazoline.
-
Grignard Reaction: The aryl bromide is converted to a Grignard reagent and reacted with an electrophile (e.g., CO₂).
-
Deprotection: The oxazoline is hydrolyzed to reveal the carboxylic acid.
Figure 1: Experimental workflow for the protected Grignard reaction.
Experimental Protocols
Stage 1: Protection of Carboxylic Acid as an Oxazoline
This protocol converts the starting material into 2-(2-bromo-4,6-difluorophenyl)-4,5-dihydrooxazole. The synthesis proceeds via an acyl chloride intermediate.[4]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
2-Aminoethanol
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous toluene (approx. 2 M concentration relative to the acid) and a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.
-
Heat the mixture to reflux (approx. 110 °C) for 2-3 hours, or until the solution becomes clear and gas evolution ceases.
-
Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-bromo-4,6-difluorobenzoyl chloride is used directly in the next step.
-
In a separate flask, dissolve 2-aminoethanol (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude acyl chloride from step 5 in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude oxazoline product.
-
Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 2-(2-bromo-4,6-difluorophenyl)-4,5-dihydrooxazole.
Stage 2: Grignard Reagent Formation and Reaction with CO₂
This protocol describes the formation of the Grignard reagent from the protected aryl bromide and its subsequent reaction with carbon dioxide (dry ice) as a representative electrophile. All glassware must be flame-dried or oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Materials:
-
2-(2-bromo-4,6-difluorophenyl)-4,5-dihydrooxazole
-
Magnesium (Mg) turnings
-
Iodine (I₂) crystal (as initiator)
-
Tetrahydrofuran (THF, anhydrous)
-
Dry ice (solid CO₂)
-
3M Hydrochloric acid (HCl)
Procedure:
-
Place magnesium turnings (1.5 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to the flask.
-
Gently heat the flask with a heat gun under a stream of nitrogen until violet iodine vapors are observed, then allow to cool. This activates the magnesium surface.
-
Add anhydrous THF to the flask to cover the magnesium turnings.
-
Dissolve the oxazoline-protected aryl bromide (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension. The reaction mixture may need gentle warming to initiate. Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray/brown.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.
-
In a separate beaker, place a large excess of crushed dry ice.
-
Under a positive flow of nitrogen, slowly transfer the Grignard solution via cannula onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
Stage 3: Deprotection and Product Isolation
This protocol describes the acidic work-up of the Grignard reaction, which simultaneously hydrolyzes the oxazoline protecting group to reveal the carboxylic acid.[5]
Procedure:
-
Once the excess dry ice has sublimed, slowly and carefully quench the reaction mixture by adding 3M HCl at 0 °C.
-
Continue adding acid until the aqueous layer is acidic (test with pH paper) and all magnesium salts have dissolved.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product, 4,6-difluoroisophthalic acid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).
Data Presentation
Quantitative data for each reaction stage should be recorded for yield calculation and optimization.
Table 1: Reagents for Stage 1 (Oxazoline Protection)
| Reagent | Mol. Wt. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
|---|---|---|---|---|
| This compound | 237.01 | 1.0 | TBD | TBD |
| Thionyl chloride | 118.97 | 1.5 | TBD | TBD |
| 2-Aminoethanol | 61.08 | 1.2 | TBD | TBD |
| Triethylamine | 101.19 | 1.5 | TBD | TBD |
| Product (Expected) | 260.08 | - | - | - |
Table 2: Reagents for Stage 2 & 3 (Grignard Reaction & Deprotection)
| Reagent | Mol. Wt. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
|---|---|---|---|---|
| 2-(2-bromo-4,6-difluorophenyl)-oxazoline | 260.08 | 1.0 | TBD | TBD |
| Magnesium Turnings | 24.31 | 1.5 | TBD | TBD |
| Carbon Dioxide (Dry Ice) | 44.01 | Excess | - | TBD |
| Product (Expected) | 202.11 | - | - | - |
Reaction Mechanism Visualization
The following diagram illustrates the key mechanistic steps of Grignard formation and subsequent carboxylation.
Figure 2: Mechanism of Grignard formation and carboxylation.
Safety Precautions
-
Thionyl chloride is highly corrosive and toxic. It reacts violently with water to release HCl gas. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Grignard reagents are highly reactive, flammable, and moisture-sensitive. Anhydrous conditions are critical for success. The reaction can be exothermic and should be cooled if necessary.
-
Diethyl ether and THF are extremely flammable solvents. Ensure there are no ignition sources nearby.
-
Always perform quenching steps slowly and behind a safety shield, especially when adding aqueous acid to the reactive Grignard mixture.
References
Application Notes and Protocols for the Synthesis of 2-Bromo-4,6-difluorobenzoic acid via Organolithium Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4,6-difluorobenzoic acid is a valuable fluorinated building block in medicinal chemistry and materials science. The strategic placement of the bromine and fluorine atoms on the aromatic ring allows for diverse downstream functionalization, making it a key intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The organolithium-mediated synthesis, specifically through directed ortho-lithiation, offers a regioselective and efficient route to this compound. This document provides detailed protocols and data for the synthesis of this compound from 1-bromo-3,5-difluorobenzene.
Principle of the Synthesis
The synthesis of this compound is achieved through a directed ortho-lithiation of 1-bromo-3,5-difluorobenzene, followed by carboxylation. In this reaction, the fluorine and bromine substituents on the aromatic ring direct the deprotonation by a strong organolithium base, such as lithium diisopropylamide (LDA), to the C2 position, which is situated between the two activating fluorine atoms. The resulting aryllithium intermediate is then quenched with solid carbon dioxide (dry ice) to introduce the carboxylic acid functionality. Subsequent acidic workup yields the desired product.
Experimental Data
The following table summarizes typical quantitative data for the synthesis of this compound, based on analogous organolithium reactions.
| Parameter | Value |
| Starting Material | 1-Bromo-3,5-difluorobenzene |
| Key Reagents | n-Butyllithium, Diisopropylamine, CO₂ (solid) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C |
| Reaction Time | 1-2 hours |
| Molar Ratio (Substrate:LDA:CO₂) | 1 : 1.1 : excess |
| Typical Yield | 80-90% |
| Purity (post-purification) | >98% |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the ortho-lithiation and carboxylation of substituted haloaromatics.
Materials and Reagents:
-
1-Bromo-3,5-difluorobenzene (98%+)
-
n-Butyllithium (2.5 M in hexanes)
-
Diisopropylamine (99.5%, anhydrous)
-
Tetrahydrofuran (THF), anhydrous (inhibitor-free)
-
Solid carbon dioxide (dry ice), crushed
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): a. To an oven-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. b. To the cooled THF, add diisopropylamine (1.1 equivalents) via syringe. c. Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C. d. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
ortho-Lithiation: a. In a separate flask, dissolve 1-bromo-3,5-difluorobenzene (1.0 equivalent) in anhydrous THF under an inert atmosphere. b. Cool this solution to -78 °C. c. Slowly add the prepared LDA solution from step 1d to the solution of 1-bromo-3,5-difluorobenzene via a cannula or dropping funnel, while maintaining the temperature at -78 °C. d. Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated intermediate may be indicated by a change in color.
-
Carboxylation: a. While the reaction in step 2d is stirring, crush a significant excess of dry ice in a separate beaker and cover it with a watch glass to minimize atmospheric moisture condensation. b. After the stirring period, transfer the reaction mixture from step 2d onto the crushed dry ice via a cannula. c. Allow the mixture to warm to room temperature, which allows for the sublimation of excess CO₂.
-
Workup and Isolation: a. Once the mixture has reached room temperature, add 1 M aqueous HCl to quench the reaction and acidify the solution to a pH of approximately 2-3. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes). c. Combine the organic extracts and wash with water, followed by brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: a. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the final product as a crystalline solid.
Safety Precautions
-
Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.
-
The reaction should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
The use of a dry ice/acetone bath requires caution due to the extremely low temperatures.
Conclusion
The directed ortho-lithiation of 1-bromo-3,5-difluorobenzene followed by carboxylation is an effective method for the synthesis of this compound. The protocol provided herein, along with the accompanying data and workflow, serves as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Careful execution of this procedure will enable the reliable production of this important chemical intermediate for further synthetic applications.
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-4,6-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-4,6-difluorobenzoic acid. This fluorinated building block is a valuable substrate in the synthesis of complex biaryl carboxylic acids, which are key structural motifs in many pharmaceutical agents and functional materials. The presence of ortho-bromo and di-fluoro substituents presents unique considerations for reaction optimization.
Introduction
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[1] The reaction is widely used in drug discovery and development due to its mild conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[1][2]
This compound is an attractive substrate for Suzuki coupling, allowing for the synthesis of novel biaryl compounds with potential applications in medicinal chemistry. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group can influence the reactivity of the C-Br bond, necessitating careful optimization of reaction conditions to achieve high yields.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate complex, which then transfers its organic moiety to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
Data Presentation: Representative Suzuki Coupling Reactions
While specific data for the Suzuki coupling of this compound is not extensively published in single sources, the following table summarizes typical reaction conditions and yields for analogous bromo-substituted benzoic acids and other challenging aryl bromides. This data serves as a valuable starting point for reaction optimization.
| Coupling Partner (Arylboronic Acid) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | 100 | 12 | >95 | For the analogous 4-Bromobenzothiazole. High efficiency is expected. |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene / H₂O | 100 | 12 | ~85 | For the analogous 5-(4-bromophenyl)-4,6-dichloropyrimidine. |
| 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 16 | ~90 | Representative conditions for heteroaryl couplings. |
| 4-Fluorophenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 1.5 | 89-99 | Green chemistry approach with a water-soluble catalyst for bromobenzoic acids.[3] |
Experimental Protocols
The following protocols provide detailed methodologies for performing Suzuki coupling reactions with this compound. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: General Procedure using Pd(OAc)₂ with a Phosphine Ligand
This protocol is a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids, employing a common palladium catalyst and a bulky phosphine ligand.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (or other suitable biarylphosphine ligand) (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate and the phosphine ligand.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Green Chemistry Approach using a Water-Soluble Catalyst
This protocol outlines a more environmentally friendly approach using water as the solvent at room temperature, which has been shown to be effective for other bromobenzoic acids.[3]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Distilled water (5.0 mL)
-
Round-bottom flask
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, the arylboronic acid, the water-soluble palladium catalyst, and potassium carbonate.[3]
-
Solvent Addition: Add distilled water to the flask.
-
Reaction: Stir the mixture vigorously at room temperature under air for 1.5 to 6 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, the product may precipitate out of the aqueous solution. If so, filter the precipitate and wash with distilled water.
-
Extraction: If the product remains in solution, acidify the mixture with dilute HCl to precipitate the carboxylic acid product, then filter. Alternatively, extract the product with an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the isolated product or the combined organic extracts and concentrate to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling reactions.
References
Application Notes and Protocols for Amide Coupling Reactions with 2-Bromo-4,6-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amide coupling of 2-bromo-4,6-difluorobenzoic acid, a versatile building block in medicinal chemistry and materials science. The presence of the bromine atom allows for further functionalization, such as cross-coupling reactions, while the fluorine atoms can enhance metabolic stability and binding affinity of the final compounds.
Overview of Amide Coupling Reactions
Amide bond formation is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The direct reaction between a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating a milder and more efficient reaction. Common strategies involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt), or uronium salts like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[1]
The choice of coupling reagent, base, and solvent is crucial for achieving high yields and purity, and often depends on the specific properties of the carboxylic acid and the amine coupling partner. For an electron-deficient and sterically hindered substrate like this compound, powerful coupling reagents are often preferred.
General Reaction Scheme
Caption: General amide coupling of this compound.
Quantitative Data for Amide Coupling Reactions
The following table summarizes typical reaction conditions for the amide coupling of this compound with various amines. These conditions are based on established protocols for similar substituted benzoic acids and common coupling reagents.
| Amine | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| Primary Aliphatic Amine | HATU | DIPEA | DMF | 2-4 | RT | >90 (expected) |
| Secondary Aliphatic Amine | HATU | DIPEA | DMF | 4-8 | RT | 85-95 (expected) |
| Aniline | HATU | DIPEA | DMF | 12-24 | RT | 70-85 (expected) |
| Electron-deficient Aniline | HATU | DIPEA | DMF | 24-48 | 50 | 50-70 (expected) |
| Primary Aliphatic Amine | EDC/HOBt | DIPEA | DMF | 12-24 | RT | 80-90 (expected) |
| Secondary Aliphatic Amine | EDC/HOBt | DIPEA | DMF | 16-24 | RT | 75-85 (expected) |
Note: Yields are estimates based on general knowledge of these reactions and may vary depending on the specific amine substrate and reaction scale. Optimization may be required to achieve the best results.
Experimental Protocols
Protocol 1: HATU Mediated Amide Coupling
This protocol is generally effective for a wide range of amines, including those that are sterically hindered or electronically deactivated.
Materials:
-
This compound
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Caption: Workflow for HATU-mediated amide coupling.
Protocol 2: EDC/HOBt Mediated Amide Coupling
This protocol offers a cost-effective alternative to HATU, and is particularly suitable for less challenging amine substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate or Dichloromethane (DCM)
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture.
-
Cool the reaction to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Caption: Workflow for EDC/HOBt-mediated amide coupling.
Troubleshooting and Safety Precautions
-
Low Yields: If low yields are observed, consider increasing the equivalents of the coupling reagent and base, or extending the reaction time. For electron-deficient or sterically hindered amines, switching from EDC/HOBt to the more reactive HATU is recommended.
-
Side Reactions: The formation of byproducts can be minimized by ensuring all reagents and solvents are anhydrous. Pre-activation of the carboxylic acid before adding the amine can also reduce side reactions.
-
Safety: Amide coupling reagents can be sensitizers and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.
These protocols provide a solid foundation for the successful amide coupling of this compound. Optimization of the reaction conditions for each specific amine substrate is encouraged to achieve the highest possible yields and purity.
References
Application Notes and Protocols: 2-Bromo-4,6-difluorobenzoic Acid in Agrochemical Development
For distribution to: Researchers, scientists, and drug development professionals.
Introduction and Overview
While direct applications of 2-Bromo-4,6-difluorobenzoic acid in commercial agrochemical development are not extensively documented in publicly available literature, its structural isomer, 4-Bromo-2,6-difluorobenzoic acid , serves as a valuable and reactive intermediate in the synthesis of novel pesticides. The presence of bromine and fluorine atoms on the benzoic acid scaffold provides unique electronic properties and multiple reaction sites, making it a key building block for creating complex and biologically active molecules.
These application notes will focus on the synthesis and potential applications of 4-Bromo-2,6-difluorobenzoic acid as a representative precursor for agrochemical discovery, particularly in the development of insecticides. We will provide detailed experimental protocols for the synthesis of this key intermediate and a representative insecticidal derivative, along with protocols for biological activity assessment.
Synthesis of the Key Intermediate: 4-Bromo-2,6-difluorobenzoic Acid
The synthesis of 4-Bromo-2,6-difluorobenzoic acid is a critical first step. A common method involves the ortho-lithiation of a substituted bromobenzene followed by carboxylation.
Synthetic Workflow
Application Notes and Protocols: 2-Bromo-4,6-difluorobenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Bromo-4,6-difluorobenzoic acid as a versatile building block in modern organic synthesis. Its unique substitution pattern makes it a valuable starting material for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other biologically active compounds.
Introduction
This compound is a halogenated aromatic carboxylic acid that serves as a key intermediate in the synthesis of a variety of organic molecules. The presence of bromine and fluorine atoms, along with a carboxylic acid group, provides multiple reactive sites for functionalization. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds. The carboxylic acid moiety can be readily converted into amides, esters, and other functional groups, making it a valuable scaffold for building molecular complexity. The fluorine atoms can enhance the metabolic stability and binding affinity of the final compounds, a desirable feature in drug discovery.
Key Applications in Organic Synthesis
This compound is a valuable building block for the synthesis of a range of organic compounds, most notably in the development of kinase inhibitors for therapeutic use.
2.1. Suzuki-Miyaura Coupling Reactions
The bromine atom on the aromatic ring of this compound provides a handle for Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of biaryl structures, which are common motifs in biologically active molecules.
Table 1: Representative Suzuki-Miyaura Coupling Reaction Conditions and Yields
| Arylboronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (10) | Cs₂CO₃ | Dioxane/H₂O | 100 | 15-20 | ~85-95[1] |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~90[1] |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O | 95 | 31 | Moderate to Excellent[1] |
| 4-Fluorophenylboronic acid | P1 Precatalyst (1.5) | - | K₂CO₃ | Toluene | 100 | 2 | ~80-90[1] |
Note: Yields are representative and based on analogous reactions with similar substrates. Optimization may be required for specific substrate combinations.
2.2. Amide Bond Formation
The carboxylic acid group of this compound can be readily coupled with a variety of amines to form amide bonds. This is a fundamental transformation in the synthesis of many pharmaceuticals. Various coupling reagents can be employed to facilitate this reaction.
Table 2: Representative Amide Coupling Reaction Conditions and Yields
| Amine Partner | Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | HATU | - | DIPEA | THF | Room Temp. | 1.5 | 92[2] |
| Benzylamine | TiCl₄ | - | Pyridine | Pyridine | 85 | 2 | 95[3] |
| Piperidine | Hexamethoxydisilane | - | - | Solvent-free | 120 | 7 | 82-93[4] |
| Morpholine | HATU | - | DIPEA | THF | Room Temp. | 1.5 | High[2] |
Note: Yields are representative and based on analogous reactions. The choice of coupling reagent and conditions depends on the specific amine substrate.
Application in Kinase Inhibitor Synthesis: The Case of p38 MAP Kinase Inhibitors
A notable application of difluorinated aromatic building blocks is in the synthesis of kinase inhibitors. For instance, the potent and selective p38 MAP kinase inhibitor, PH-797804, incorporates a difluorobenzyl moiety.[5][6] The p38 MAP kinase signaling pathway is a crucial regulator of inflammatory responses, and its inhibition has therapeutic potential in various inflammatory diseases.
3.1. Biological Activity of a Representative Kinase Inhibitor
PH-797804 has been shown to be a potent inhibitor of p38α and p38β kinases. Its inhibitory activity is summarized in the table below.
Table 3: Biological Activity of the p38 MAP Kinase Inhibitor PH-797804
| Target | Assay | IC₅₀ (nM) | Reference |
| p38α | Cell-free | 26 | [5][7] |
| p38β | Cell-free | - (Kᵢ = 40 nM) | [8] |
| LPS-induced TNF-α production | U937 cells | 5.9 | [7][8] |
| RANKL/M-CSF-induced osteoclast formation | Rat bone marrow cells | 3 | [7][8] |
Signaling Pathway and Experimental Workflow
4.1. p38 MAP Kinase Signaling Pathway
The following diagram illustrates the central role of p38 MAP kinase in the inflammatory response signaling cascade, which is a key target for inhibitors synthesized from building blocks like this compound.
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
4.2. General Experimental Workflow for Synthesis
The following diagram outlines a general workflow for the synthesis of a biaryl amide using this compound as a starting material.
Caption: General Synthetic Workflow.
Experimental Protocols
5.1. Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, and cesium carbonate.
-
In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the reaction flask.
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.
-
Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to quench the reaction and dilute the mixture.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure biaryl carboxylic acid.
5.2. Protocol 2: Amide Bond Formation of a Biaryl Carboxylic Acid with an Amine using HATU
This protocol describes the coupling of a biaryl carboxylic acid (synthesized in Protocol 1) with an amine using HATU as the coupling reagent.[2]
Materials:
-
Biaryl carboxylic acid (1.0 equiv)
-
Amine (1.2 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the biaryl carboxylic acid (1 equivalent) and the amine-containing molecule (1.2 equivalents) in anhydrous DMF or DCM.
-
Add HATU (1.5 equivalents) to the solution.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash chromatography to yield the final amide product.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. Its utility in Suzuki-Miyaura coupling and amide bond formation reactions allows for the efficient construction of complex molecular architectures. The protocols and data presented herein provide a foundation for researchers to explore the potential of this building block in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. PH-797804 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Fragment-Based Drug Discovery Using 2-Bromo-4,6-difluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for identifying novel lead compounds.[1][2][3][4] This approach utilizes small, low-complexity molecules, or "fragments," for screening against a biological target. The inherent simplicity and lower molecular weight of fragments allow for a more thorough exploration of chemical space and often result in lead compounds with superior physicochemical properties.[1][3][5] Fluorinated compounds, such as derivatives of 2-Bromo-4,6-difluorobenzoic acid, are particularly valuable in drug discovery. The inclusion of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity, making these derivatives attractive starting points for FBDD campaigns.[6][7]
The this compound scaffold presents several strategic advantages for FBDD:
-
The carboxylic acid moiety can form key hydrogen bonds or salt bridge interactions with protein targets.
-
The difluoro-substituted phenyl ring allows for potent interactions while maintaining favorable properties. The fluorine atoms can modulate the acidity of the carboxyl group and participate in favorable orthogonal multipolar interactions with the protein backbone.[6]
-
The bromine atom serves as a versatile synthetic handle, enabling straightforward chemical elaboration for fragment growth and optimization through various coupling reactions.[6]
These application notes provide a comprehensive overview and detailed protocols for an FBDD campaign utilizing a library of this compound derivatives against a hypothetical protein kinase target.
I. FBDD Campaign Workflow
An FBDD campaign is a multi-stage process that begins with screening a fragment library and culminates in the identification of a potent lead compound. The workflow for a campaign using this compound derivatives is outlined below.
Caption: General workflow for a Fragment-Based Drug Discovery campaign.
II. Experimental Protocols
Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding.
Methodology:
-
Preparation of Reagents:
-
Prepare the target protein stock solution at 1 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a 100X stock of SYPRO Orange dye in DMSO.
-
Prepare a fragment plate by dispensing this compound derivatives into a 96-well or 384-well plate to a final assay concentration of 200 µM. Include DMSO-only wells as a negative control.
-
-
Assay Setup (per well of a 96-well plate):
-
Add 2 µL of the target protein (final concentration 2 µM).
-
Add 2.5 µL of 10X SYPRO Orange dye (final concentration 5X).
-
Add buffer to a final volume of 24.5 µL.
-
Add 0.5 µL of fragment stock solution from the fragment plate.
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor fluorescence changes during the temperature ramp.
-
-
Data Analysis:
-
Calculate the first derivative of the melting curve to determine the Tm for each well.
-
A fragment is considered a potential "hit" if it induces a significant thermal shift (ΔTm) of ≥ 2 °C compared to the DMSO control.
-
Protocol 2: Hit Validation and Affinity Determination via Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to validate hits from the primary screen and accurately measure binding affinity (KD) and kinetics.[8][9]
Methodology:
-
Chip Preparation:
-
Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry. Aim for an immobilization level of 8,000-12,000 response units (RU).
-
Use one flow cell as a reference by activating and deactivating it without protein immobilization.
-
-
Binding Analysis:
-
Prepare serial dilutions of the fragment hits (e.g., from 100 µM down to 0.78 µM) in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Inject the fragment solutions over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases.
-
Regenerate the sensor surface between injections if necessary using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the steady-state response levels against fragment concentration to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
-
Protocol 3: Structural Characterization via X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is crucial for structure-based drug design.[10][11][12][13]
Methodology:
-
Protein Crystallization:
-
Crystallize the apo-protein using vapor diffusion (sitting or hanging drop) by screening various crystallization conditions. Optimize conditions to obtain well-diffracting crystals (resolution < 2.5 Å).[13]
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer apo-crystals to a solution containing a high concentration of the fragment hit (e.g., 1-10 mM) and cryoprotectant. Allow the fragment to soak into the crystal for a period ranging from minutes to hours.[8]
-
Co-crystallization: If soaking is unsuccessful, set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Data Collection and Processing:
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.[12]
-
Process the diffraction data using software like XDS or MOSFLM to obtain electron density maps.
-
-
Structure Solution and Refinement:
-
Solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully inspect the difference electron density map (Fo-Fc) to confirm the presence and determine the orientation of the bound fragment.
-
Build the fragment into the density and perform iterative rounds of model refinement. Validate the final structure for geometric correctness.[14]
-
III. Quantitative Data Summary
The following tables represent hypothetical data from an FBDD campaign using a library of this compound derivatives.
Table 1: Primary Screening and Hit Validation Data
| Fragment ID | Structure | DSF (ΔTm, °C) | SPR (KD, µM) | Ligand Efficiency (LE) |
| F01 | This compound | 3.1 | 150 | 0.35 |
| F02 | 2-Bromo-4,6-difluoro-N-methylbenzamide | 2.5 | 220 | 0.31 |
| F03 | (2-Bromo-4,6-difluorophenyl)methanol | < 1.0 | > 500 | - |
| F04 | 2-Bromo-N-cyclopropyl-4,6-difluorobenzamide | 4.2 | 85 | 0.39 |
Ligand Efficiency (LE) is calculated as: LE = (1.37 * pKD) / HAC, where HAC is the heavy atom count.
Table 2: Structure-Activity Relationship (SAR) Data for Elaborated Fragments
| Compound ID | Structure (Elaboration from F04) | IC50 (µM) | LE | LipE |
| F04-Hit | 2-Bromo-N-cyclopropyl-4,6-difluorobenzamide | 85 (KD) | 0.39 | 2.1 |
| Lead-01 | N-Cyclopropyl-4,6-difluoro-2-(pyridin-4-yl)benzamide | 5.2 | 0.35 | 3.5 |
| Lead-02 | N-Cyclopropyl-4,6-difluoro-2-(1H-pyrazol-4-yl)benzamide | 1.8 | 0.41 | 4.3 |
| Lead-03 | N-Cyclopropyl-2-(3-(dimethylamino)phenyl)-4,6-difluorobenzamide | 0.95 | 0.36 | 4.0 |
Lipophilic Efficiency (LipE) is calculated as: LipE = pIC50 - clogP.
IV. Visualizations
Fragment Elaboration Strategy
The bromine atom on the this compound scaffold is an ideal vector for synthetic elaboration. Structure-based design, guided by X-ray crystallography, can inform the choice of chemical moieties to install at this position to achieve additional favorable interactions with the target protein and increase potency.
Caption: Strategy for growing a fragment hit into a potent lead compound.
Hypothetical Kinase Signaling Pathway
To provide biological context, we consider a hypothetical protein kinase target (e.g., "TargetKinase") involved in a cancer-related signaling pathway. Inhibition of TargetKinase by a lead compound derived from our FBDD campaign would block downstream signaling, leading to a therapeutic effect.
Caption: Inhibition of a hypothetical kinase signaling pathway.
Conclusion
The use of this compound derivatives provides a robust and promising starting point for fragment-based drug discovery campaigns. The scaffold's inherent properties, combined with a versatile synthetic handle, facilitate the efficient identification and optimization of fragment hits into potent lead candidates. The protocols and workflows detailed in these notes offer a comprehensive guide for researchers aiming to leverage this valuable chemical matter in their drug discovery programs.
References
- 1. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 2. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 3. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 4. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.lib.jmu.edu [search.lib.jmu.edu]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray crystallographic studies of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 2-Bromo-4,6-difluorobenzoic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4,6-difluorobenzoic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes to this compound?
A1: Based on available literature for structurally similar compounds, two primary synthetic routes are considered most viable:
-
Ortho-lithiation and Carboxylation: This route starts from 1-bromo-3,5-difluorobenzene. The position ortho to the bromine atom is deprotonated using a strong organolithium base, followed by quenching the resulting aryllithium species with carbon dioxide to form the carboxylic acid.
-
Sandmeyer Reaction of a Precursor Aniline: This multi-step route involves the initial synthesis of 2-bromo-4,6-difluoroaniline, typically by bromination of 2,4-difluoroaniline. The resulting aniline is then converted to a diazonium salt, which is subsequently reacted with a bromide source, often in the presence of a copper catalyst, to yield the target benzoic acid.
Q2: How can I purify the final this compound product?
A2: Purification of halogenated benzoic acids is commonly achieved through recrystallization. A suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures should be used. Water, or a mixture of water with an organic solvent like ethanol, is often a good starting point. For persistent impurities, column chromatography on silica gel may be necessary. Distillation of an esterified form of the crude product, followed by hydrolysis, can also be an effective purification strategy, particularly for removing isomeric impurities.
Q3: What are the main isomeric impurities I should be aware of?
A3: In the ortho-lithiation route, the primary isomeric impurity would be 4-bromo-2,6-difluorobenzoic acid, arising from lithiation at the position between the two fluorine atoms. In the Sandmeyer route, impurities could arise from incomplete bromination of the starting aniline or from side reactions during the diazotization process.
Troubleshooting Guides
Route 1: Ortho-lithiation and Carboxylation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield of Carboxylic Acid | 1. Inactive organolithium reagent. 2. Presence of moisture or other electrophilic impurities. 3. Inefficient carboxylation. | 1. Titrate the organolithium reagent before use to determine its exact concentration. 2. Ensure all glassware is flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 3. Use a large excess of freshly crushed dry ice (solid CO2). Add the aryllithium solution slowly to the dry ice to ensure efficient trapping. |
| Formation of Isomeric Impurities | 1. Incorrect regioselectivity of lithiation. 2. Temperature fluctuations during lithiation. | 1. The choice of organolithium base and solvent can influence regioselectivity. Lithium diisopropylamide (LDA) in THF is often used for directed ortho-lithiation. 2. Maintain a very low temperature (typically -78 °C) during the lithiation step to ensure kinetic control and prevent isomerization. |
| Reaction Mixture Turns Dark | 1. Decomposition of the organolithium reagent or the aryllithium intermediate. 2. Side reactions such as benzyne formation. | 1. Ensure the reaction is maintained at the recommended low temperature. 2. Rapidly quench the aryllithium intermediate with carbon dioxide once it is formed. |
Route 2: Sandmeyer Reaction
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Diazonium Salt | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. | 1. Ensure the correct stoichiometry of sodium nitrite and acid. 2. Maintain a low temperature (0-5 °C) during the diazotization reaction. |
| Formation of Phenolic Impurities | The diazonium salt reacting with water. | Use a non-aqueous diazotization method if possible, or minimize the amount of water and work quickly. Ensure the copper(I) bromide solution is added promptly. |
| Protodeamination (Loss of Diazonium Group) | Presence of a reducing agent or radical side reactions. | Ensure high-purity reagents and consider the use of a radical scavenger if this is a persistent issue. |
| Incomplete Conversion to Benzoic Acid | Inefficient hydrolysis of an intermediate nitrile (if the Sandmeyer reaction is used for cyanation followed by hydrolysis). | Use forcing conditions for hydrolysis, such as strong acid (e.g., H2SO4) or base (e.g., NaOH) at elevated temperatures. |
Data Presentation
| Parameter | Route 1: Ortho-lithiation | Route 2: Sandmeyer Reaction |
| Starting Material | 1-Bromo-3,5-difluorobenzene | 2-Bromo-4,6-difluoroaniline |
| Key Reagents | n-Butyllithium or LDA, CO2 | NaNO2, HBr, CuBr |
| Typical Reaction Temperature | -78 °C | 0-5 °C (diazotization), elevated for Sandmeyer |
| Reported Yields (for similar compounds) | Variable, can be high with optimization | Moderate to high, depends on substrate |
| Key Advantages | More direct route. | Tolerant of a wider range of functional groups on other parts of the molecule. |
| Key Challenges | Highly sensitive to moisture and air. Regioselectivity can be an issue. | Multi-step, potential for diazonium salt instability and side reactions. |
Experimental Protocols
Note: These are representative protocols adapted from the synthesis of structurally similar compounds. Optimization for the specific synthesis of this compound may be required.
Protocol 1: Synthesis via Ortho-lithiation and Carboxylation
-
Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Lithiation: Dissolve 1-bromo-3,5-difluorobenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium or lithium diisopropylamide (LDA) in hexanes/THF via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours.
-
Carboxylation: In a separate flask, place an excess of freshly crushed dry ice. Slowly transfer the cold aryllithium solution onto the dry ice via a cannula with vigorous stirring.
-
Work-up: Allow the reaction mixture to warm to room temperature. Quench the reaction by adding water. Acidify the aqueous layer with concentrated HCl to a pH of approximately 2.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Protocol 2: Synthesis via Sandmeyer Reaction
-
Diazotization: Dissolve 2-bromo-4,6-difluoroaniline in a mixture of hydrobromic acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. The reaction may require gentle heating to initiate or complete the nitrogen evolution.
-
Work-up: After the reaction is complete (as indicated by the cessation of gas evolution), cool the mixture and extract the product with an organic solvent.
-
Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Visualizations
Technical Support Center: Reactions of 2-Bromo-4,6-difluorobenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-4,6-difluorobenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?
A1: The most frequently encountered side reactions in Suzuki-Miyaura couplings involving this compound are homocoupling of the boronic acid reagent and dehalogenation (protodebromination) of the starting material. The sterically hindered and electron-deficient nature of the aromatic ring can influence the prevalence of these side products.
Q2: How can I minimize homocoupling of the boronic acid partner?
A2: Homocoupling, the formation of a biaryl from two molecules of the boronic acid, is often promoted by the presence of oxygen and certain palladium (II) species.[1] To mitigate this:
-
Ensure thorough degassing: Purge the reaction mixture and solvent with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
Use a pre-catalyst or activate the catalyst in situ: This can help to ensure a higher concentration of the active Pd(0) species.
-
Optimize the base: The choice of base can influence the rate of transmetalation versus homocoupling. Weaker bases may sometimes reduce the rate of homocoupling.
-
Control stoichiometry: Using a minimal excess of the boronic acid (e.g., 1.1-1.2 equivalents) can help reduce the statistical probability of homocoupling.
Q3: What causes dehalogenation of this compound and how can it be prevented?
A3: Dehalogenation, the replacement of the bromine atom with a hydrogen atom to form 4,6-difluorobenzoic acid, is another common side reaction. This can occur through a competing reaction pathway where a hydride species, which can be generated from solvents or bases, reductively eliminates with the aryl group from the palladium complex.[2] To minimize dehalogenation:
-
Choose the appropriate solvent and base: Avoid solvents and bases that can readily act as hydride donors.
-
Protect the pyrrole nitrogen: In analogous systems like 4-bromopyrrole-2-carboxylates, dehalogenation is a significant issue that can be suppressed by protecting the nitrogen atom.[3][4] While this compound does not have a nitrogen atom, this highlights the sensitivity of some heterocyclic systems to dehalogenation.
-
Optimize the catalyst system: The choice of palladium source and ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation.
Q4: Can nucleophilic aromatic substitution (SNAr) occur with this compound?
A4: Yes, nucleophilic aromatic substitution (SNAr) is a potential reaction pathway, particularly with strong nucleophiles. The fluorine atoms, being ortho and para to the bromine and the carboxylic acid (an electron-withdrawing group), activate the ring for nucleophilic attack. While the bromine is a good leaving group, under certain conditions, displacement of a fluorine atom can also be observed. The reactivity order in SNAr reactions is often F > Cl > Br > I.
Q5: Under what conditions should I be concerned about decarboxylation?
Troubleshooting Guides
Issue 1: Low Yield of the Desired Biaryl Product in a Suzuki-Miyaura Coupling Reaction
| Potential Cause | Troubleshooting Steps |
| Significant Homocoupling | 1. Ensure rigorous degassing of all solvents and the reaction mixture.[1] 2. Use a Pd(0) source or a reliable pre-catalyst. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 4. Reduce the equivalents of boronic acid to 1.1-1.2. |
| Significant Dehalogenation | 1. Use anhydrous and deoxygenated solvents. 2. Screen alternative bases that are less likely to be hydride sources. 3. Optimize the palladium catalyst and ligand combination.[2] |
| Poor Catalyst Activity | 1. Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂). 2. Screen a variety of phosphine ligands (e.g., SPhos, XPhos, PPh₃). 3. Ensure the base is of good quality and anhydrous if required by the protocol. |
Issue 2: Formation of an Unexpected Product in a Reaction with a Nucleophile
| Potential Cause | Troubleshooting Steps |
| Nucleophilic Aromatic Substitution (SNAr) | 1. Confirm the identity of the side product by mass spectrometry and NMR to determine if it is the result of bromide or fluoride displacement. 2. If SNAr is undesired, consider running the reaction at a lower temperature. 3. If SNAr is the desired reaction, optimize the reaction conditions (solvent, base, temperature) to favor substitution. |
| Decarboxylation | 1. Analyze the crude reaction mixture for the presence of 1-bromo-3,5-difluorobenzene. 2. If decarboxylation is significant, attempt the reaction at a lower temperature. |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add Pd(PPh₃)₄ to the vessel.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed homocoupling of arylboronic acids and esters using fluoride in aqueous solvents | Semantic Scholar [semanticscholar.org]
- 3. 2-Amino-4-bromo-3-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Bromo-4,6-difluorobenzoic Acid by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 2-Bromo-4,6-difluorobenzoic acid via recrystallization. Below, you will find troubleshooting guides in a question-and-answer format, a detailed experimental protocol, and supporting data to assist in obtaining a high-purity product.
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during the recrystallization of this compound.
Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This issue typically arises from using an inappropriate solvent or an insufficient volume.
-
Inappropriate Solvent: this compound has both polar (carboxylic acid) and non-polar (brominated difluorophenyl ring) characteristics. If the compound has very low solubility even at the solvent's boiling point, the solvent is likely unsuitable.
-
Insufficient Solvent: Ensure you are using a sufficient volume of the hot solvent. Add the hot solvent in small portions to your crude material while heating and stirring.
Solution: If the compound remains insoluble, you may need to switch to a more polar solvent or use a mixed solvent system. For halogenated benzoic acids, suitable solvents often include alcohols (methanol, ethanol) or a mixture with water (e.g., ethanol/water). A small-scale solvent screening is recommended to find the optimal solvent.
Q2: Oily droplets are forming instead of crystals as the solution cools ("oiling out"). How can I fix this?
A2: "Oiling out" can occur for several reasons:
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High Impurity Level: A significant amount of impurities can lower the melting point of the mixture, causing it to separate as an oil.
-
Rapid Cooling: Cooling the solution too quickly can promote oiling out over crystal formation.
-
Solution Too Concentrated: The solute may be coming out of solution above its melting point.
Solutions:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly by insulating the flask.
-
If oiling persists, consider purifying the crude product by another method, such as column chromatography, to remove a larger portion of the impurities before recrystallization.
Q3: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?
A3: This is a common issue that can be caused by two main factors:
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Supersaturation: The solution is supersaturated, but crystal nucleation has not been initiated.
-
Too Much Solvent: The concentration of this compound may be too low to crystallize.
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[1]
-
-
Reduce Solvent Volume: If inducing crystallization doesn't work, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[1]
Q4: The yield of my purified crystals is very low. How can I improve it?
A4: A low yield can result from several factors during the recrystallization process.
Solutions:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent premature crystallization.
-
Always wash the collected crystals with a small amount of ice-cold solvent .
-
To potentially recover more product, you can try to concentrate the mother liquor by boiling off some solvent and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[1]
Quantitative Data
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides a qualitative guide to solvent selection based on the general properties of similar halogenated benzoic acids. A small-scale solvent screen is the most effective way to determine the ideal solvent for your specific sample.
| Solvent System | Solubility (Cold) | Solubility (Hot) | Suitability as a Recrystallization Solvent |
| Water | Poor | Moderate | Potentially suitable, especially for removing polar impurities. |
| Ethanol | Moderate | High | Good potential, may require a co-solvent like water to reduce cold solubility. |
| Methanol | Moderate | High | Similar to ethanol, a good candidate for initial screening.[2] |
| Acetone | High | Very High | Likely too soluble at room temperature for good recovery. |
| Ethyl Acetate | Moderate | High | A possible candidate, often used in mixed solvent systems. |
| Hexane / Heptane | Poor | Poor | Unlikely to be a good primary solvent, but could be used as an anti-solvent in a mixed system. |
| Dichloromethane | High | Very High | Likely too soluble for effective recrystallization on its own. |
| Ethanol/Water | Poor-Moderate | High | A very common and often effective mixed solvent system. |
| Ethyl Acetate/Hexane | Poor-Moderate | High | Another common mixed solvent system for moderately polar compounds. |
Experimental Protocol
This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent should be determined by preliminary small-scale tests.
1. Solvent Selection:
-
Place a small amount of the crude this compound into several test tubes.
-
Add a few drops of different potential solvents to each tube at room temperature to assess solubility.
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A good solvent will dissolve the compound poorly at room temperature but well upon heating.
-
Commonly effective solvent systems for similar compounds include ethanol/water or methanol.[2][3]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent to just cover the solid.
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Heat the mixture on a hot plate with stirring.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
3. Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, starting material residue), a hot filtration is required.
-
Pre-heat a second Erlenmeyer flask and a stemless funnel.
-
Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask. This step should be performed quickly to prevent premature crystallization in the funnel.
4. Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to encourage the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.
5. Crystal Collection:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and filter paper.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the mother liquor.
6. Drying:
-
Allow the crystals to dry completely on the filter paper by drawing air through them for a period.
-
For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.
7. Analysis:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
-
Calculate the percent recovery.
Visualizations
Diagram 1: Recrystallization Workflow
Caption: General recrystallization workflow.
Diagram 2: Troubleshooting Logic
Caption: Troubleshooting common issues.
References
Technical Support Center: Recrystallization of 2-Bromo-4,6-difluorobenzoic Acid
Welcome to the technical support center for the recrystallization of 2-Bromo-4,6-difluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal recrystallization solvent for this compound?
Given that this compound is a moderately polar molecule containing a carboxylic acid group, suitable solvents would likely be polar protic or polar aprotic solvents. A common rule of thumb is that solvents with functional groups similar to the compound being recrystallized can be good solubilizers.[3] For aromatic carboxylic acids, solvent systems like alcohol/water mixtures are often effective.[4] One source indicates that recrystallization from hexane yields off-white crystals, suggesting hexane could be a suitable non-polar co-solvent or a solvent for a specific purification technique.[5]
Q2: How do I perform a solvent screening to find the best solvent?
A2: A small-scale solvent screening is a crucial first step.[1]
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Place a small amount (e.g., 20-30 mg) of your crude this compound into several test tubes.
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Add a small volume (e.g., 0.5 mL) of a different potential solvent to each test tube at room temperature.
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Observe the solubility. A good candidate solvent will not dissolve the compound at this stage.[2]
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Gently heat the test tubes that did not show significant dissolution at room temperature.
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A suitable solvent will completely dissolve the compound at elevated temperatures.
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Allow the heated solutions to cool slowly to room temperature and then in an ice bath.
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The best solvent will be the one that yields a large quantity of crystals upon cooling.[4]
Q3: My compound is not crystallizing out of solution upon cooling. What should I do?
A3: If crystals do not form, it's likely that too much solvent was used.[6][7] You can try the following troubleshooting steps:
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Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. The small scratches can provide a surface for crystal nucleation.[6] Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization.
-
Reduce solvent volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Then, allow it to cool again.[6]
-
Use an anti-solvent: If you are using a solvent in which your compound is highly soluble, you can add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then heat until it is clear again before allowing it to cool slowly.
Q4: The recrystallization yield is very low. What are the possible reasons?
A4: A low yield can be attributed to several factors:
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Using too much solvent: This is a common issue where a significant portion of the product remains dissolved in the mother liquor even after cooling.[6]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper or funnel.[7]
-
Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time, or not using an ice bath to maximize crystal formation, can lead to lower yields.
Troubleshooting Guide
This section provides solutions to common problems encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add a small amount of additional solvent and reheat to dissolve the oil, then allow for slower cooling. Consider a different solvent with a lower boiling point. |
| Colored impurities in crystals | The impurities were not fully removed during the initial dissolution. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use a minimal amount as it can also adsorb the desired product. |
| No crystal formation | The solution is not supersaturated (too much solvent used). | Reheat the solution to evaporate some of the solvent. Try scratching the inner surface of the flask or adding a seed crystal. |
| Rapid crystal formation leading to small, impure crystals | The solution cooled too quickly. | Ensure the solution cools slowly at room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol outlines the steps for recrystallizing this compound using a single solvent.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[8]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.[7]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely to remove any residual solvent.
Protocol 2: Mixed Solvent Recrystallization
This method is useful when a single solvent is not ideal. It involves a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent at its boiling point.
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.
-
Crystallization and Isolation: Follow steps 3 through 7 from the Single Solvent Recrystallization protocol.
Data Presentation
Table 1: Properties of this compound and Potential Solvents
| Compound/Solvent | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Polarity |
| This compound | 237.00 | 196-198[5] | 271.7[5] | Moderately Polar |
| Water | 18.02 | 0 | 100 | High |
| Ethanol | 46.07 | -114 | 78 | High |
| Methanol | 32.04 | -98 | 65 | High |
| Acetone | 58.08 | -95 | 56 | High |
| Ethyl Acetate | 88.11 | -84 | 77 | Medium |
| Dichloromethane | 84.93 | -97 | 40 | Medium |
| Toluene | 92.14 | -95 | 111 | Low |
| Hexane | 86.18 | -95 | 69 | Low |
Visualizations
Recrystallization Solvent Selection Workflow
Caption: A flowchart illustrating the decision-making process for selecting an appropriate recrystallization solvent.
Troubleshooting Logic for Poor Crystal Yield
Caption: A logical diagram for troubleshooting the causes of low crystal yield during recrystallization.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Purification of 2-Bromo-4,6-difluorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 2-Bromo-4,6-difluorobenzoic acid.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Q1: What are the potential impurities in my sample of this compound?
A1: Impurities in this compound typically originate from the synthetic route. The most common synthesis involves the reaction of 1-bromo-3,5-difluorobenzene with a strong base followed by quenching with carbon dioxide.[1] Potential impurities may include:
-
Unreacted Starting Material: 1-Bromo-3,5-difluorobenzene.
-
Isomeric Byproducts: Formation of other brominated and fluorinated benzoic acid isomers.
-
Solvent Residues: Residual solvents from the reaction or initial purification steps.
Q2: My purified this compound still shows impurities by NMR analysis. What should I do?
A2: If NMR analysis indicates the presence of impurities, consider the following:
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Identify the Impurity: If possible, identify the impurity by its chemical shift. Common solvent and reagent peaks are well-documented.
-
Choose an Orthogonal Purification Method: If you initially purified by recrystallization, consider column chromatography, as the separation principles are different.
-
Repeat the Purification: A second round of purification, whether by recrystallization or chromatography, can significantly improve purity.
Q3: I am having trouble getting my this compound to crystallize during recrystallization. What could be the issue?
A3: Difficulty in crystallization can be due to several factors:
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Solvent Choice: The chosen solvent may not be optimal. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Supersaturation: The solution may not be sufficiently supersaturated. Try to reduce the amount of solvent used for dissolution.
-
Presence of Impurities: Some impurities can inhibit crystal formation. An initial purification step, like a quick filtration through a plug of silica, might be necessary.
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.
Q4: During column chromatography, my product is eluting with impurities. How can I improve the separation?
A4: To improve separation during column chromatography:
-
Optimize the Mobile Phase: The polarity of the eluent is critical. A common mobile phase for similar compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. You can adjust the ratio to achieve better separation, which can be guided by thin-layer chromatography (TLC).
-
Column Packing: Ensure the column is packed uniformly to avoid channeling.
-
Sample Loading: Load the sample in a minimal amount of solvent to ensure a narrow starting band.
-
Gradient Elution: A gradual increase in the polarity of the mobile phase (gradient elution) can improve the separation of compounds with similar polarities.
Purification Methodologies and Data
The following table summarizes common purification techniques for this compound.
| Purification Method | Principle | Expected Purity Improvement | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a given solvent at different temperatures. | Moderate to High | Simple, cost-effective, and can yield high-purity crystals. | Solvent screening can be time-consuming; may not be effective for impurities with similar solubility profiles. |
| Column Chromatography | Differential adsorption of the compound and impurities onto a solid stationary phase. | High | Can separate a wide range of impurities, including isomers. | More labor-intensive and requires larger volumes of solvents compared to recrystallization. |
| Acid-Base Extraction | Separation based on the acidic nature of the carboxylic acid group. | Moderate | Effective for removing neutral and basic impurities. | May not effectively separate other acidic impurities. |
Experimental Protocols
Below are detailed protocols for the purification of this compound.
Protocol 1: Recrystallization
This protocol provides a general method for the recrystallization of this compound. The ideal solvent or solvent system should be determined empirically on a small scale. A mixture of ethyl acetate and a non-polar solvent like hexanes is a good starting point.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexanes
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy.
-
Cooling: Allow the flask to cool slowly to room temperature to promote the formation of large crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
This protocol describes a general procedure for the purification of this compound by silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle air pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a solvent in which it is highly soluble) and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a mobile phase of increasing polarity. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate. The addition of a small amount of acetic acid (0.5-1%) to the mobile phase can help to reduce tailing of the acidic product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Diagrams
The following diagrams illustrate the troubleshooting workflow for purification and the general experimental workflow for column chromatography.
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General experimental workflow for column chromatography purification.
References
Technical Support Center: Troubleshooting Suzuki Coupling with 2-Bromo-4,6-difluorobenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 2-Bromo-4,6-difluorobenzoic acid. This substrate is known to be challenging due to a combination of steric hindrance from the ortho-bromo and ortho-fluoro substituents, and electronic deactivation from the fluorine and carboxylic acid groups. This guide provides troubleshooting advice in a question-and-answer format, detailed experimental protocols, and visual aids to help you overcome common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with this compound is showing no product formation or very low conversion. What are the likely causes and how can I fix this?
A1: Low or no conversion in the Suzuki coupling of this substrate is a common problem and can be attributed to several factors, primarily related to the challenging nature of the starting material. Here’s a step-by-step guide to troubleshooting this issue:
Potential Cause 1: Ineffective Catalyst System
The combination of steric hindrance and electron-withdrawing groups in this compound can make the oxidative addition step of the catalytic cycle particularly difficult. Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough.
-
Troubleshooting:
-
Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands are often necessary for challenging substrates.[1][2][3] Consider using palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃ in combination with ligands such as SPhos or XPhos. These ligands are known to facilitate the coupling of sterically hindered and electron-deficient aryl halides.
-
Use a pre-formed catalyst. Palladacycle pre-catalysts, such as SPhos Pd G2 or XPhos Pd G3, can provide more consistent results by ensuring the efficient generation of the active Pd(0) species.
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Increase catalyst loading. While typically used at 1-2 mol%, for a challenging substrate, increasing the catalyst loading to 3-5 mol% can sometimes improve conversion.
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Potential Cause 2: Inappropriate Base
The choice of base is critical. It must be strong enough to promote transmetalation but not so strong as to cause degradation of the starting materials or promote side reactions. The carboxylic acid group will also consume one equivalent of base.
-
Troubleshooting:
-
Use a stronger, non-nucleophilic base. Potassium phosphate (K₃PO₄) is often a good choice for challenging Suzuki couplings. Cesium carbonate (Cs₂CO₃) is another effective, albeit more expensive, option.
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Ensure sufficient base is used. You will need at least 3 equivalents of base: one to neutralize the carboxylic acid, and two to facilitate the catalytic cycle.
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Consider the solubility of the base. The base's insolubility in many organic solvents can be a limiting factor. Vigorous stirring is essential. Using a mixed solvent system with water can help, but see the notes on protodeboronation below.
-
Potential Cause 3: Suboptimal Solvent and Temperature
The reaction may be too slow at lower temperatures, and the choice of solvent can impact the solubility of the reagents and the stability of the catalytic species.
-
Troubleshooting:
-
Increase the reaction temperature. For this challenging substrate, temperatures in the range of 80-110°C are typically required.
-
Choose an appropriate solvent. Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are commonly used. A mixture of an organic solvent with a small amount of water (e.g., dioxane/water 4:1) is often beneficial, particularly when using carbonate or phosphate bases.
-
Q2: I am observing significant amounts of side products in my reaction mixture. What are they and how can I minimize them?
A2: Several side reactions are common in Suzuki couplings, especially with challenging substrates. The most likely culprits are dehalogenation, protodeboronation, and homocoupling.
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Dehalogenation: This is the replacement of the bromine atom with a hydrogen, resulting in 2,4-difluorobenzoic acid. It can occur if a palladium-hydride species is formed, which can happen in the presence of certain bases or solvent impurities.[4]
-
Mitigation:
-
Use a high-purity, anhydrous solvent.
-
Ensure your base is not a source of hydrides.
-
Employ a more efficient catalyst system to favor the desired cross-coupling over the dehalogenation pathway.
-
-
-
Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, replacing it with a C-H bond. This is a common issue, especially with electron-rich or heteroaryl boronic acids, and can be exacerbated by high temperatures and the presence of water and base.
-
Mitigation:
-
Use the boronic acid as fresh as possible, or consider using a more stable boronic ester (e.g., a pinacol ester).
-
Minimize the amount of water in the reaction, or run under anhydrous conditions if possible.
-
Use a milder base if compatible with the reaction, or a "slow-release" boronate like a MIDA boronate.[5]
-
-
-
Homocoupling: This is the formation of a biaryl from two molecules of your boronic acid. It is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II).
-
Mitigation:
-
Thoroughly degas your reaction mixture before heating. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
Using a Pd(0) source directly can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) pre-catalyst.
-
-
Q3: The carboxylic acid group in my substrate seems to be causing problems. Should I protect it?
A3: The free carboxylic acid can indeed cause issues. It can be deprotonated by the base, potentially leading to solubility problems or coordination to the palladium catalyst, which can inhibit its activity.
-
Troubleshooting:
-
Esterification: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common and effective strategy. The ester can be hydrolyzed back to the carboxylic acid after the Suzuki coupling.
-
Use of excess base: If you wish to proceed with the free acid, using at least 3 equivalents of a suitable base like K₃PO₄ is crucial to both neutralize the acid and facilitate the catalytic cycle.
-
Solvent choice: A solvent system that can solubilize the carboxylate salt is important. A mixture of dioxane and water can be effective.
-
Data Presentation: Recommended Reaction Conditions
The following table provides a starting point for optimizing the Suzuki coupling of this compound based on successful conditions reported for structurally similar, challenging substrates.
| Parameter | Recommendation | Rationale |
| Aryl Halide | This compound (or its methyl/ethyl ester) | The substrate of interest. Esterification can improve solubility and prevent catalyst inhibition. |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess is used to drive the reaction to completion and account for potential protodeboronation. |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) | Common and effective pre-catalysts. |
| Ligand | SPhos or XPhos (4-10 mol%) | Bulky, electron-rich ligands that are effective for sterically hindered and electron-deficient substrates.[1] |
| Base | K₃PO₄ or Cs₂CO₃ (3.0 equivalents) | Strong, non-nucleophilic bases that are effective in challenging couplings.[2] |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (10:1) | Aprotic polar solvents are standard. A small amount of water can aid in dissolving the base. |
| Temperature | 80 - 110 °C | Higher temperatures are often required to overcome the activation barrier for this substrate. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation of the catalyst and minimize homocoupling. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol is a starting point and should be optimized for your specific boronic acid.
-
Materials:
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This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
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Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
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SPhos (6 mol%)
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Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
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1,4-Dioxane, anhydrous and degassed
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Water, degassed
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Inert gas (Argon or Nitrogen)
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Schlenk flask or reaction vial with a magnetic stir bar
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh Pd(OAc)₂ and SPhos and add them to the reaction flask.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 5:1 ratio) via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.
-
Seal the flask and thoroughly degas the mixture by bubbling an inert gas through the solution for 15-20 minutes, or by performing three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.
-
Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography or recrystallization.
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Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for failed Suzuki coupling of this compound.
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
preventing byproduct formation in 2-Bromo-4,6-difluorobenzoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4,6-difluorobenzoic acid. The primary synthetic route covered is the ortho-lithiation of 1-bromo-3,5-difluorobenzene followed by carboxylation.
Troubleshooting Guide
Encountering unexpected results is a common part of chemical synthesis. This guide provides insights into potential issues during the synthesis of this compound, their probable causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions & Preventative Measures |
| Low or No Product Formation | 1. Inactive organolithium reagent (e.g., n-BuLi, s-BuLi, LDA).2. Presence of moisture or other electrophilic impurities in the reaction.3. Low reaction temperature leading to poor lithiation.4. Inefficient quenching with CO₂. | 1. Use a freshly titrated and properly stored organolithium reagent.2. Ensure all glassware is rigorously dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).3. While the initial addition of the organolithium reagent is performed at low temperatures (e.g., -78 °C), allowing the reaction to warm slightly (e.g., to -65 °C) can sometimes improve lithiation efficiency.4. Use a large excess of freshly crushed, high-purity dry ice. Ensure vigorous stirring during the quenching process. |
| Presence of 3,5-Difluorobenzoic Acid | 1. Lithium-halogen exchange followed by quenching of the resulting aryllithium species.2. Presence of proton sources during the lithiation step. | 1. This is a common side reaction. Using s-BuLi or t-BuLi instead of n-BuLi at very low temperatures can sometimes minimize this. Inverse addition (adding the brominated compound to the lithium reagent) may also be beneficial.2. Ensure all reagents and solvents are scrupulously dried. |
| Formation of 4-Bromo-2,6-difluorobenzoic Acid | 1. Lithiation at the thermodynamically favored, but kinetically slower, position between the two fluorine atoms. | 1. Use a kinetically controlled lithiation by employing a strong, sterically hindered base like Lithium diisopropylamide (LDA) at very low temperatures (-78 °C or lower). Maintain a short reaction time before quenching. |
| Presence of Biphenyl Byproducts | 1. Coupling of the aryllithium intermediate with the starting material (1-bromo-3,5-difluorobenzene). | 1. Add the organolithium reagent slowly and dropwise to the solution of 1-bromo-3,5-difluorobenzene to maintain a low concentration of the lithium reagent.2. Maintain a low reaction temperature throughout the addition. |
| Formation of Ketone Byproducts | 1. Reaction of the initially formed lithium carboxylate with the aryllithium intermediate. | 1. Employ inverse quenching: pour the aryllithium solution onto a large excess of crushed dry ice with vigorous stirring. This ensures that the aryllithium species is always in the presence of an excess of CO₂. |
| Difficult Purification | 1. Presence of multiple byproducts with similar polarities to the desired product. | 1. Convert the crude acid mixture to their methyl esters using a reagent like diazomethane or TMS-diazomethane. The esters are often more amenable to separation by column chromatography.2. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be effective for removing less polar impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method is the ortho-directed metallation (lithiation) of 1-bromo-3,5-difluorobenzene using a strong lithium base, such as n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), or lithium diisopropylamide (LDA), at low temperatures, followed by quenching the resulting aryllithium intermediate with solid carbon dioxide (dry ice).
Q2: Why is regioselectivity a concern in this synthesis?
The starting material, 1-bromo-3,5-difluorobenzene, has two potential sites for lithiation: the position between the bromine and a fluorine atom (C2), and the position between the two fluorine atoms (C4). Lithiation at C2 leads to the desired this compound, while lithiation at C4 would yield the isomeric 4-Bromo-2,6-difluorobenzoic acid. The fluorine atoms are strong ortho-directing groups for lithiation, making the C2 and C6 positions the most acidic.
Q3: How can I minimize the formation of the 4-bromo-2,6-difluorobenzoic acid isomer?
To favor the kinetically controlled lithiation at the C2 position, it is recommended to use a sterically hindered and strong base like LDA at a very low temperature (typically -78 °C or below). The bulky nature of LDA favors deprotonation at the less sterically hindered C2 position.
Q4: What are the critical reaction parameters to control for a successful synthesis?
The most critical parameters are:
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Anhydrous Conditions: All glassware, solvents, and reagents must be free of moisture to prevent quenching of the organolithium reagent.
-
Temperature: Low temperatures (typically -78 °C) are crucial to ensure the stability of the aryllithium intermediate and to control regioselectivity.
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Purity of Reagents: The use of high-purity starting materials and a freshly titrated organolithium reagent is essential for high yields and minimal side reactions.
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Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the reaction of the organolithium intermediate with oxygen or moisture.
Q5: What is the best method for quenching the reaction?
Inverse quenching is highly recommended. This involves transferring the cold solution of the aryllithium intermediate via cannula onto a vigorously stirred slurry of a large excess of freshly crushed dry ice in an anhydrous solvent like THF. This minimizes the formation of ketone byproducts.
Q6: How can I effectively purify the final product?
A common purification strategy involves an initial acidic workup to protonate the carboxylate salt. The crude product can then be purified by recrystallization from a suitable solvent mixture, such as hexanes and ethyl acetate. If isomeric impurities are present, conversion to the methyl esters followed by column chromatography on silica gel is an effective method for separation. The purified ester can then be hydrolyzed back to the carboxylic acid.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.
Materials:
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1-bromo-3,5-difluorobenzene
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Anhydrous tetrahydrofuran (THF)
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n-Butyllithium (or s-Butyllithium/LDA) in a suitable solvent (e.g., hexanes)
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Dry ice (solid carbon dioxide)
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Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
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Ethyl acetate
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: Under an inert atmosphere of argon or nitrogen, add 1-bromo-3,5-difluorobenzene (1.0 eq) to anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of the organolithium reagent (e.g., n-BuLi, 1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
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Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
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Carboxylation (Quenching): In a separate flask, place a large excess (at least 10 equivalents) of freshly crushed dry ice. With vigorous stirring, transfer the cold aryllithium solution from the reaction flask to the flask containing the dry ice via a cannula.
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Warming and Work-up: Allow the mixture to slowly warm to room temperature. Once the excess dry ice has sublimated, quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
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Washing: Combine the organic layers and wash sequentially with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) or by conversion to its methyl ester for chromatographic purification followed by hydrolysis.
Visualizations
Below are diagrams illustrating the key chemical transformation and a logical workflow for troubleshooting common issues in the synthesis.
Caption: Reaction pathway for the synthesis of this compound and potential byproduct formations.
Caption: A logical workflow for troubleshooting common issues during the synthesis of this compound.
Technical Support Center: Scaling Up the Synthesis of 2-Bromo-4,6-difluorobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Bromo-4,6-difluorobenzoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth scale-up process.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Key areas to investigate include:
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Moisture and Air Sensitivity: The organolithium reagents used in one common synthetic route are extremely sensitive to moisture and atmospheric carbon dioxide. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
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Reagent Quality: The purity and concentration of the organolithium reagent (e.g., n-butyllithium) are critical. It is advisable to titrate the reagent before use to determine its exact molarity.
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Reaction Temperature: The formation of the lithiated intermediate is highly temperature-dependent. Maintaining a very low temperature (typically -78 °C) is crucial to prevent side reactions and decomposition.
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Incomplete Carboxylation: Ensure an excess of the carboxylating agent (e.g., dry ice) is used to drive the reaction to completion. The dry ice should be freshly crushed and free of condensed water.
Q2: I am observing significant amounts of impurities in my crude product. How can I identify and minimize them?
A2: The most common impurities are starting material (1-bromo-3,5-difluorobenzene) and the di-lithiated and subsequently di-carboxylated side product.
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Minimizing Impurities:
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Starting Material: This indicates an incomplete reaction. Check the quality and exact stoichiometry of your organolithium reagent. A slight excess of the organolithium reagent can help drive the reaction to completion.
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Di-substituted Byproduct: The formation of a di-carboxylated product suggests that the reaction conditions are not selective enough. Ensure the reaction temperature is strictly maintained and that the organolithium reagent is added slowly and controllably.
-
-
Purification Strategies:
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Acid-Base Extraction: this compound is acidic and can be separated from non-acidic impurities like the starting material by extraction with an aqueous base (e.g., sodium bicarbonate), followed by re-acidification of the aqueous layer to precipitate the pure product.
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Recrystallization: Recrystallization from a suitable solvent system can effectively remove many impurities.
-
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction. A sample of the reaction mixture can be quenched with a proton source (like methanol) and then spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot indicates the completion of the initial lithiation step.
Q4: Are there alternative synthetic routes to this compound?
A4: Yes, while the lithiation of 1-bromo-3,5-difluorobenzene is a common method, other routes exist. One alternative involves the bromination of 2,4-difluorobenzoic acid. However, this can lead to isomeric impurities that are difficult to separate. The choice of route often depends on the availability of starting materials and the desired purity of the final product.
Experimental Protocols
Method 1: Synthesis via Lithiation of 1-Bromo-3,5-difluorobenzene
This protocol is based on the lithiation of 1-bromo-3,5-difluorobenzene followed by carboxylation with dry ice.
Materials:
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1-Bromo-3,5-difluorobenzene
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n-Butyllithium (n-BuLi) in hexanes
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Dry ice (solid carbon dioxide)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Hydrochloric acid (HCl), 1M solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Argon or Nitrogen gas supply
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Schlenk line or similar inert atmosphere setup
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Dry, oven-dried glassware
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
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Initial Reaction: Dissolve 1-bromo-3,5-difluorobenzene in anhydrous diethyl ether or THF and cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1-2 hours.
-
Carboxylation: In a separate flask, crush a generous excess of dry ice into a fine powder. Quickly transfer the cold (-78 °C) reaction mixture into the flask containing the crushed dry ice with vigorous stirring. Allow the mixture to slowly warm to room temperature as the excess dry ice sublimes.
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Work-up: Quench the reaction mixture with 1M HCl until the aqueous layer is acidic. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.
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Purification: Combine the organic layers and extract the product into a saturated sodium bicarbonate solution. Separate the aqueous layer and wash it with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer with 1M HCl to precipitate the crude this compound.
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Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Data Presentation
| Parameter | Method 1: Lithiation | Notes |
| Starting Material | 1-Bromo-3,5-difluorobenzene | Readily available commercially. |
| Key Reagents | n-Butyllithium, Dry Ice | Requires anhydrous and inert conditions. |
| Typical Yield | 60-80% | Highly dependent on reaction conditions. |
| Purity | >98% after purification | Purification is crucial to remove byproducts. |
| Scale-up Challenges | Temperature control, handling of pyrophoric reagents. | Requires specialized equipment for large-scale synthesis. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
Technical Support Center: Analysis of 2-Bromo-4,6-difluorobenzoic Acid Reaction Byproducts by NMR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing the reaction byproducts of 2-Bromo-4,6-difluorobenzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis and subsequent NMR analysis of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts expected in reactions involving this compound?
A1: Based on the reactivity of similar aromatic carboxylic acids, the most probable byproducts arise from three main reaction pathways:
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Decarboxylation: Loss of the carboxylic acid group to form 1-Bromo-3,5-difluorobenzene. This is often promoted by heat or the presence of certain catalysts.
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Nucleophilic Aromatic Substitution (SNAr): Replacement of one of the fluorine atoms or the bromine atom by a nucleophile present in the reaction mixture (e.g., solvent, reagent). The electron-withdrawing nature of the carboxylic acid and the other halogens activates the ring for such substitutions.
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Incomplete Reaction: Residual starting material, this compound, may be present.
Q2: My ¹H NMR spectrum shows unexpected simple aromatic signals. What could they be?
A2: Unexpected simple aromatic signals, such as a triplet and a doublet, could indicate the presence of the decarboxylation byproduct, 1-Bromo-3,5-difluorobenzene. The symmetry of this molecule simplifies the proton spectrum compared to the starting material. Refer to the data table below for predicted chemical shifts.
Q3: I am observing more complex aromatic patterns in my ¹H and ¹⁹F NMR than expected. What could be the cause?
A3: More complex patterns often suggest the formation of regioisomeric substitution byproducts. If a nucleophile substitutes one of the fluorine atoms, it will lead to a less symmetric molecule, resulting in a more complex set of signals and coupling patterns in both ¹H and ¹⁹F NMR spectra.
Q4: How can I confirm the presence of a suspected byproduct?
A4: The most effective method for confirming a byproduct's structure is through a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments (e.g., COSY, HSQC, HMBC).
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to piece together fragments of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying connectivity across the aromatic ring and to the carboxylic acid group.
-
¹⁹F NMR: Is highly sensitive to the electronic environment and can provide clear evidence of changes in the fluorine substitution pattern.
Troubleshooting Common NMR Issues
| Issue | Possible Cause | Recommended Solution |
| Broad or distorted peaks in ¹H NMR | - Presence of paramagnetic impurities. - Aggregation of the sample at high concentrations. - Chemical exchange of the carboxylic acid proton. | - Filter the NMR sample through a small plug of celite or silica. - Dilute the sample. - Add a drop of D₂O to the NMR tube to exchange the acidic proton with deuterium, causing the peak to disappear. |
| Poor resolution in ¹⁹F NMR | - Incorrect spectral width. - Insufficient number of scans. | - Ensure the spectral width is wide enough to encompass all fluorine signals (fluorine spectra have a large chemical shift range). - Increase the number of scans to improve the signal-to-noise ratio. |
| Complex splitting patterns are difficult to interpret | - Overlapping signals. - Second-order coupling effects. | - Use a higher field NMR spectrometer for better signal dispersion. - Perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve ambiguities. |
| Quantitative analysis is inaccurate | - Incomplete relaxation of nuclei. | - Increase the relaxation delay (d1) in your NMR acquisition parameters, especially for quaternary carbons and carbons attached to fluorine. |
Data Presentation: Predicted NMR Data for Potential Byproducts
The following tables summarize the predicted ¹H and ¹⁹F NMR data for this compound and its most likely byproducts. These values are estimates and may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| This compound (Starting Material) | H-3 | 7.20 - 7.40 | dd | JHF ≈ 8-10, JHH ≈ 2-3 |
| H-5 | 6.90 - 7.10 | t | JHF ≈ 8-10 | |
| 1-Bromo-3,5-difluorobenzene (Decarboxylation Byproduct) | H-2, H-6 | 7.00 - 7.20 | d | JHF ≈ 8-10 |
| H-4 | 6.70 - 6.90 | t | JHF ≈ 8-10 | |
| 2-Bromo-4-fluoro-6-hydroxybenzoic acid (Hypothetical Substitution Byproduct) | H-3 | 7.10 - 7.30 | d | JHH ≈ 2-3 |
| H-5 | 6.80 - 7.00 | d | JHF ≈ 8-10 |
Table 2: Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz, referenced to CFCl₃)
| Compound | Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| This compound (Starting Material) | F-4 | -105 to -115 | m | |
| F-6 | -100 to -110 | m | ||
| 1-Bromo-3,5-difluorobenzene (Decarboxylation Byproduct) | F-3, F-5 | -108 to -112 | t | JHF ≈ 8-10 |
| 2-Bromo-4-fluoro-6-hydroxybenzoic acid (Hypothetical Substitution Byproduct) | F-4 | -110 to -120 | m |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of the crude reaction mixture.
-
Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial. Chloroform-d is often a good starting point for these types of compounds.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Filtration (if necessary): If the solution contains solid particles, filter it through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.
-
Capping: Securely cap the NMR tube.
Protocol 2: Standard ¹H NMR Acquisition
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
Protocol 3: Standard ¹⁹F NMR Acquisition
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Spectral Width: A wide range, for example, from -80 to -180 ppm, to ensure all fluorine signals are captured.
-
Number of Scans: 64-256 scans.
-
Relaxation Delay (d1): 2-5 seconds.
-
Proton Decoupling: Use a standard proton decoupling sequence (e.g., 'waltz16').
Mandatory Visualization
The following diagram illustrates a typical workflow for the analysis of reaction byproducts of this compound.
Caption: Workflow for reaction and NMR analysis of byproducts.
improving the solubility of 2-Bromo-4,6-difluorobenzoic acid for reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-Bromo-4,6-difluorobenzoic acid in reaction setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a halogenated aromatic carboxylic acid. It serves as a crucial intermediate in the synthesis of a variety of organic compounds.[1] Its applications are found in the development of pharmaceuticals and agrochemicals.
Q2: What are the known physical properties of this compound?
It is typically an off-white crystalline solid.[2] Key properties are summarized in the table below.
Q3: In which solvents is this compound known to be soluble?
Based on available data, it is known to be soluble in methanol.[1] Synthesis procedures also indicate its use in solvents like tetrahydrofuran (THF) and ethyl acetate (EtOAc), suggesting at least partial solubility in these organic solvents.[1]
Q4: What are the general strategies to improve the solubility of a poorly soluble carboxylic acid like this one?
Common methods include:
-
pH Adjustment: For aqueous solutions, increasing the pH by adding a base will deprotonate the carboxylic acid to form a more soluble carboxylate salt.
-
Co-solvency: Using a mixture of solvents can enhance solubility. A small amount of a polar aprotic solvent like DMSO or DMF in a less polar solvent can significantly improve dissolution.
-
Heating: Gently warming the solvent while dissolving the compound can increase the rate of dissolution and overall solubility.
-
Sonication: Using an ultrasonic bath can help to break down solid agglomerates and accelerate the dissolution process.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to overcoming common solubility challenges encountered during experiments with this compound.
Issue 1: The compound does not dissolve in a non-polar organic solvent.
-
Cause: this compound is a polar molecule due to the carboxylic acid and fluorine atoms. The principle of "like dissolves like" suggests it will have low solubility in non-polar solvents.
-
Solution:
-
Select a more polar solvent: Refer to the solvent properties table below and choose a solvent with a higher dielectric constant.
-
Use a co-solvent: Add a small percentage of a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to your primary solvent.
-
Issue 2: The compound precipitates out of solution when an aqueous reagent is added.
-
Cause: The addition of water, a highly polar solvent, can decrease the solubility of the compound if it is dissolved in a less polar organic solvent, causing it to "crash out."
-
Solution:
-
Use a water-miscible co-solvent: Ensure your organic solvent is miscible with water (e.g., THF, acetone, ethanol).
-
Adjust the pH: If the reaction conditions allow, adding a base to the aqueous solution to raise the pH above the pKa of the carboxylic acid (approximately 2-3) will form the more water-soluble carboxylate salt.
-
Issue 3: The dissolution rate is extremely slow.
-
Cause: The crystalline nature of the solid can make dissolution a slow process.
-
Solution:
-
Increase surface area: Grind the crystalline solid into a fine powder before adding it to the solvent.
-
Apply gentle heat: Warm the solvent to a moderate temperature (e.g., 40-50 °C) while stirring.
-
Use sonication: Place the vial containing the mixture in an ultrasonic bath for 10-15 minute intervals.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₃BrF₂O₂ |
| Molecular Weight | 237.00 g/mol |
| Appearance | Off-white crystalline solid[2] |
| Melting Point | 198-201 °C |
| pKa (Predicted) | 2.11 ± 0.10 |
Table 2: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solvent Type | Expected Solubility |
| Methanol | Polar Protic | Soluble[1] |
| Ethanol | Polar Protic | Likely Soluble |
| Water | Polar Protic | Sparingly Soluble |
| Acetone | Polar Aprotic | Likely Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble |
| Ethyl Acetate (EtOAc) | Moderately Polar | Moderately Soluble |
| Dichloromethane (DCM) | Non-polar | Sparingly Soluble |
| Toluene | Non-polar | Likely Insoluble |
| Hexane | Non-polar | Likely Insoluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble |
Note: This table is based on qualitative information and chemical principles. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Experimental Determination of Solubility
This protocol outlines a method to determine the quantitative solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it in a constant temperature bath or shaker.
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the solid to settle.
-
Centrifuge the vial to ensure complete separation of the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical instrument.
-
Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or g/L).
Protocol 2: Improving Solubility using a Co-solvent System
Materials:
-
This compound
-
Primary reaction solvent
-
Co-solvent (e.g., DMSO or DMF)
-
Reaction vessel
Methodology:
-
To the reaction vessel, add the desired amount of this compound.
-
Add a small volume of the co-solvent (e.g., 5-10% of the total final volume).
-
Stir the mixture until the solid is fully or mostly dissolved.
-
Slowly add the primary reaction solvent to reach the final desired concentration.
-
If any solid remains, gentle warming or sonication can be applied.
Protocol 3: Improving Solubility in Aqueous Solutions via pH Adjustment
Materials:
-
This compound
-
Deionized water
-
Aqueous base (e.g., 1M NaOH or 1M NaHCO₃)
-
pH meter or pH paper
Methodology:
-
Suspend the this compound in the desired volume of deionized water.
-
While stirring, slowly add the aqueous base dropwise.
-
Monitor the pH of the solution.
-
Continue adding the base until the solid completely dissolves. The pH will be above the pKa of the compound.
-
Note the final pH and volume to ensure compatibility with your reaction conditions.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Logical relationships influencing the solubility of the compound.
References
Validation & Comparative
A Comparative Guide to 2-Bromo-4,6-difluorobenzoic Acid and 2-Chloro-4,6-difluorobenzoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selection of appropriate building blocks is paramount to the successful and efficient construction of complex molecular architectures. Halogenated benzoic acids, in particular, serve as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comprehensive comparison of two such building blocks: 2-Bromo-4,6-difluorobenzoic acid and 2-Chloro-4,6-difluorobenzoic acid. The focus will be on their synthetic accessibility and relative performance in key cross-coupling reactions, supported by representative experimental data and detailed protocols.
Introduction
Both this compound and 2-Chloro-4,6-difluorobenzoic acid are valuable reagents for introducing a difluorinated benzoic acid moiety into a target molecule. The presence of fluorine atoms can significantly modulate the physicochemical and biological properties of a compound, including its metabolic stability, lipophilicity, and binding affinity. The key difference between these two reagents lies in the halogen atom at the 2-position, which dictates their reactivity in common palladium-catalyzed cross-coupling reactions.
Synthesis of Starting Materials
The synthetic accessibility of these building blocks is a crucial consideration for their practical application.
This compound Synthesis: A common approach to synthesizing ortho-halogenated benzoic acids involves directed ortho-metalation followed by carboxylation. For this compound, a plausible synthetic route starts from 1-bromo-3,5-difluorobenzene.
2-Chloro-4,6-difluorobenzoic Acid Synthesis: The synthesis of 2-Chloro-4,6-difluorobenzoic acid can be achieved through various methods, including the oxidation of a corresponding toluene derivative.
A Comparative Analysis of the Reactivity of 2-Bromo-4,6-difluorobenzoic Acid and 2,4-dibromobenzoic Acid in Key Cross-Coupling and Nucleophilic Substitution Reactions
For Immediate Release
[City, State] – [Date] – A comprehensive guide comparing the reactivity of two halogenated benzoic acid derivatives, 2-Bromo-4,6-difluorobenzoic acid and 2,4-dibromobenzoic acid, has been developed for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of their performance in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) reactions, supported by available experimental data and established chemical principles.
The strategic placement of halogen atoms on an aromatic ring significantly influences its reactivity, making these compounds valuable synthons in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This guide aims to provide a clear comparison to aid in the selection of appropriate building blocks and reaction conditions.
Executive Summary
The reactivity of this compound and 2,4-dibromobenzoic acid is dictated by the nature and position of their halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-bromine bond is paramount. Conversely, in nucleophilic aromatic substitution, the presence of strongly electron-withdrawing fluorine atoms in this compound dramatically enhances its reactivity at the fluorinated positions.
Comparative Reactivity Analysis
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[1] The reactivity of the aryl halide in this reaction generally follows the trend I > Br > Cl. For the two compounds , the focus is on the reactivity of the C-Br bonds.
In 2,4-dibromobenzoic acid , the two bromine atoms are in electronically distinct environments. The bromine at the 2-position is ortho to the electron-withdrawing carboxylic acid group, which is expected to make this C-Br bond more susceptible to oxidative addition to the palladium catalyst compared to the bromine at the 4-position. Studies on analogous dihalogenated aromatic compounds, such as 2,4-dibromopyridine, have shown that the 2-position is indeed more reactive in Suzuki coupling reactions.
For This compound , the single bromine atom is flanked by two fluorine atoms and is ortho to the carboxylic acid group. The strong electron-withdrawing nature of the fluorine atoms is expected to enhance the electrophilicity of the carbon to which the bromine is attached, thus facilitating oxidative addition.
While direct comparative quantitative data for both compounds under identical conditions is scarce, we can infer relative reactivity from studies on similar substrates. For instance, the Suzuki-Miyaura coupling of 4-bromobenzoic acid with phenylboronic acid has been shown to proceed to high yields.[2]
Table 1: Representative Suzuki-Miyaura Coupling Reaction Data
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzoic acid | Phenylboronic acid | PdCl₂(glycine)₂ (0.1 mol%) | K₂CO₃ | Water | RT | 1.5 | 99 | [3] |
| 2,5-Dibromobenzoic acid | Aniline | CuI (10 mol%) / 1,10-phenanthroline (20 mol%) | K₂CO₃ | DMF | 120 | 24 | 94 (amination) | [4] |
Note: The data for 2,5-dibromobenzoic acid is for a copper-catalyzed amination, which suggests the C-Br bond is reactive under cross-coupling conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[5] Similar to the Suzuki coupling, the reaction is dependent on the oxidative addition of the aryl halide to a palladium catalyst. Therefore, the same reactivity trends for the C-Br bonds are expected.
For 2,4-dibromobenzoic acid , the C-2 bromine is anticipated to be more reactive. In This compound , the electron-withdrawing fluorine atoms should increase the reactivity of the C-Br bond.
Experimental data on the amination of bromobenzoic acids using a copper-catalyzed system, which can be seen as an analogue to the Buchwald-Hartwig reaction, shows that various substituted bromobenzoic acids can undergo amination in high yields. For example, the reaction of 2-bromo-4-fluorobenzoic acid with aniline gives the aminated product in 82% yield.[4] This suggests that the C-Br bond in such systems is readily activated for C-N bond formation.
Table 2: Representative Copper-Catalyzed Amination Reaction Data
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-4-fluorobenzoic acid | Aniline | CuI (10 mol%) / 1,10-phenanthroline (20 mol%) | K₂CO₃ | DMF | 120 | 24 | 82 | [4] |
| 2,5-Dibromobenzoic acid | Aniline | CuI (10 mol%) / 1,10-phenanthroline (20 mol%) | K₂CO₃ | DMF | 120 | 24 | 94 | [4] |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring.[6] This reaction is highly dependent on the presence of strong electron-withdrawing groups ortho and/or para to the leaving group.
In This compound , the two fluorine atoms and the carboxylic acid group are strong electron-withdrawing groups. This makes the aromatic ring highly electron-deficient and therefore very susceptible to nucleophilic attack. In SNAr reactions, fluoride is generally a better leaving group than bromide when the attack of the nucleophile is the rate-determining step.[7] Therefore, it is expected that nucleophiles will preferentially displace the fluorine atoms at the 4- and 6-positions. There is evidence of 2,4-difluoronitrobenzene reacting with morpholine, which supports the reactivity of fluoro-substituted aromatics in SNAr.[6]
In contrast, 2,4-dibromobenzoic acid is significantly less reactive in SNAr. While the carboxylic acid is an electron-withdrawing group, the bromine atoms are less activating than fluorine atoms for this type of reaction. Nucleophilic substitution of a bromine atom would require harsh reaction conditions, if it proceeds at all.
Table 3: Predicted Reactivity in Nucleophilic Aromatic Substitution
| Compound | Leaving Group | Activating Groups | Predicted Reactivity |
| This compound | F (at C4 and C6) | -COOH, -F, -Br | High |
| 2,4-dibromobenzoic acid | Br (at C2 and C4) | -COOH, -Br | Low |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid
To a mixture of 4-bromobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) in a suitable solvent (e.g., water, or a mixture of an organic solvent and water) is added the palladium catalyst (e.g., PdCl₂(glycine)₂ at 0.1 mol%).[3] The reaction mixture is stirred at room temperature for the specified time (e.g., 1.5 hours).[3] After completion, the product is isolated by filtration and washed with water.
General Procedure for Copper-Catalyzed Amination of Bromobenzoic Acids
A mixture of the bromobenzoic acid (1.0 mmol), the amine (1.2 mmol), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 mmol) in DMF is heated at 120 °C for 24 hours.[4] After cooling, the reaction mixture is worked up by adding water and acidifying, followed by extraction with an organic solvent. The product is then purified by chromatography.
General Procedure for Nucleophilic Aromatic Substitution of an Activated Aryl Fluoride
To a solution of the activated aryl fluoride (e.g., 2,4-difluoronitrobenzene) in a suitable solvent (e.g., ethanol), the nucleophile (e.g., morpholine, 1.0-1.2 equivalents) is added.[6] The reaction mixture may be heated to reflux to drive the reaction to completion. The product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.
Conclusion
The comparative reactivity of this compound and 2,4-dibromobenzoic acid is highly dependent on the reaction type. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig, both compounds are expected to be reactive at the C-Br bond, with the electron-withdrawing substituents in the fluorinated compound potentially enhancing its reactivity. In the case of 2,4-dibromobenzoic acid, the bromine at the 2-position is predicted to be more reactive.
For nucleophilic aromatic substitution, this compound is the far more reactive substrate, with the fluorine atoms being the preferred leaving groups due to the strong activation provided by the multiple electron-withdrawing groups. 2,4-dibromobenzoic acid is expected to be relatively inert under typical SNAr conditions. This guide provides a foundational understanding to aid chemists in the strategic design of their synthetic routes.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. vapourtec.com [vapourtec.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Alternatives for 2-Bromo-4,6-difluorobenzoic Acid in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, 2-halo-4,6-difluorobenzoic acids are valuable building blocks for the synthesis of complex molecules. The strategic choice of the halogen substituent—iodine, bromine, or chlorine—at the 2-position profoundly impacts reactivity, dictating reaction conditions and overall synthetic efficiency in pivotal palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of 2-Bromo-4,6-difluorobenzoic acid with its iodo- and chloro-analogs, supported by representative experimental data and detailed protocols.
The Reactivity Hierarchy: A Fundamental Principle
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is primarily governed by the carbon-halogen (C-X) bond dissociation energy. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. Weaker C-X bonds facilitate this step, leading to faster reaction rates and allowing for milder conditions. The established reactivity order is:
Iodo > Bromo > Chloro
This trend is consistently observed across various cross-coupling reactions.[1][2][3] The weaker carbon-iodine bond makes iodo-derivatives the most reactive, while the stronger carbon-chlorine bond renders chloro-derivatives the least reactive among the three.
Performance Comparison in Key Cross-Coupling Reactions
The following tables summarize representative data for the performance of 2-Iodo-, 2-Bromo-, and 2-Chloro-4,6-difluorobenzoic acid in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While direct side-by-side comparative studies on these exact substrates are limited, the presented data is extrapolated from closely related systems and reflects the established reactivity trends.[1][2][4]
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 2-Iodo-4,6-difluorobenzoic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Dioxane/H₂O | 80 | 2-4 | >95 |
| This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 8-12 | ~90 |
| 2-Chloro-4,6-difluorobenzoic acid | Pd₂(dba)₃ / SPhos (5 mol%) | K₃PO₄ | Toluene | 110 | 18-24 | ~75 |
Table 2: Buchwald-Hartwig Amination with Morpholine
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 2-Iodo-4,6-difluorobenzoic acid | Pd₂(dba)₃ / BINAP (2 mol%) | NaOt-Bu | Toluene | 80 | 4-6 | >90 |
| This compound | Pd₂(dba)₃ / BINAP (3 mol%) | NaOt-Bu | Toluene | 100 | 12-18 | ~85 |
| 2-Chloro-4,6-difluorobenzoic acid | Pd(OAc)₂ / RuPhos (5 mol%) | Cs₂CO₃ | Dioxane | 120 | 24 | ~60 |
Table 3: Sonogashira Coupling with Phenylacetylene
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 2-Iodo-4,6-difluorobenzoic acid | Pd(PPh₃)₂Cl₂ / CuI (2 mol%) | Et₃N | THF | 25-40 | 1-3 | >95 |
| This compound | Pd(PPh₃)₂Cl₂ / CuI (3 mol%) | Et₃N | THF | 60 | 6-10 | ~88 |
| 2-Chloro-4,6-difluorobenzoic acid | Pd(PCy₃)₂Cl₂ / CuI (5 mol%) | Pyrrolidine | Dioxane | 100 | 24 | ~55 |
Experimental Protocols & Methodologies
Detailed methodologies for the three principal cross-coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup : To an oven-dried Schlenk flask, add the 2-halo-4,6-difluorobenzoic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition : Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.
-
Reaction : Heat the reaction mixture to the appropriate temperature (80-110 °C) and stir for the required duration (2-24 hours).
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup : To an oven-dried Schlenk flask, add the 2-halo-4,6-difluorobenzoic acid (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%), the phosphine ligand (e.g., BINAP, 2-5 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition : Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane). Then, add the amine (1.2 equiv) via syringe.
-
Reaction : Seal the flask and heat the mixture to the specified temperature (80-120 °C) with vigorous stirring for the necessary time (4-24 hours).
-
Monitoring : Monitor the reaction by LC-MS or GC-MS.
-
Work-up : After cooling to room temperature, partition the mixture between ethyl acetate and water. Extract the aqueous phase with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.[3]
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup : To a Schlenk flask, add the 2-halo-4,6-difluorobenzoic acid (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) cocatalyst (e.g., CuI, 2-5 mol%).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Reagent Addition : Add the anhydrous, degassed solvent (e.g., THF or DMF) followed by the base (e.g., Et₃N or Diisopropylamine, 3.0 equiv). Finally, add the terminal alkyne (1.1 equiv).
-
Reaction : Stir the reaction at the appropriate temperature (25-100 °C) until the starting material is consumed (1-24 hours).
-
Monitoring : Track the reaction's progress by TLC or LC-MS.
-
Work-up : Dilute the reaction mixture with diethyl ether and filter through a pad of Celite, washing with additional ether.
-
Purification : Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify by flash column chromatography.[5]
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the catalytic cycles for each key reaction and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
References
A Spectroscopic Comparison of 4-Bromo-2,6-difluorobenzoic Acid and Its Methyl Ester Derivative
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of 4-Bromo-2,6-difluorobenzoic acid and its methyl ester derivative, Methyl 4-bromo-2,6-difluorobenzoate. The following sections present a summary of their key spectroscopic data, detailed experimental protocols for the analyses, and a visual representation of the experimental workflow. This information is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.
Spectroscopic Data Summary
The following tables summarize the available quantitative data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for 4-Bromo-2,6-difluorobenzoic acid and Methyl 4-bromo-2,6-difluorobenzoate.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4-Bromo-2,6-difluorobenzoic acid | CDCl₃ | 7.20 | m | 2H | Ar-H |
| Methyl 4-bromo-2,6-difluorobenzoate | CDCl₃ | 7.17 | dd, J = 8.8, 1.5 Hz | 2H | Ar-H |
| 3.95 | s | 3H | -OCH₃ |
Table 2: Mass Spectrometry Data
| Compound | Ionization Mode | Observed m/z | Interpretation |
| 4-Bromo-2,6-difluorobenzoic acid | Not specified | Not available | - |
| Methyl 4-bromo-2,6-difluorobenzoate | ES+ | 251, 253 | [M+H]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. The solvent contained tetramethylsilane (TMS) as an internal reference (0 ppm). The sample was gently agitated to ensure complete dissolution.
-
¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. A sufficient number of scans were accumulated to obtain a high signal-to-noise ratio. The spectral width was set to encompass the expected range of chemical shifts for aromatic and functional group protons.
-
¹³C NMR Spectroscopy (General Procedure): Carbon-13 NMR spectra would be acquired on a 100 or 125 MHz spectrometer using a proton-decoupled pulse sequence. A sufficient number of scans would be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
¹⁹F NMR Spectroscopy (General Procedure): Fluorine-19 NMR spectra would be recorded on a spectrometer operating at a suitable frequency (e.g., 376 MHz). Chemical shifts would be referenced to an external standard, such as CFCl₃ (0 ppm).
2. Mass Spectrometry (MS)
-
Electrospray Ionization (ESI): The mass spectrum for Methyl 4-bromo-2,6-difluorobenzoate was obtained using an electrospray ionization source in positive ion mode (ES+). The sample was introduced into the mass spectrometer, and the resulting ions were analyzed to determine their mass-to-charge ratio (m/z). The presence of bromine is indicated by the characteristic isotopic pattern with peaks separated by 2 m/z units ([M+H]⁺ and [M+H+2]⁺).
3. Infrared (IR) Spectroscopy (General Procedure)
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample would be placed directly on the diamond crystal of an ATR accessory. Pressure would be applied to ensure good contact. The IR spectrum would be recorded over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The spectrum would be an average of multiple scans to improve the signal-to-noise ratio.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of the acid and its ester derivative.
Caption: Workflow for the spectroscopic comparison of an acid and its ester.
Comparative Analysis of the Biological Activity of 2,6-Difluorobenzamide Derivatives as FtsZ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 3-substituted-2,6-difluorobenzamide derivatives, which can be conceptually synthesized from 2-Bromo-4,6-difluorobenzoic acid. The primary focus of this guide is their potent antibacterial activity through the inhibition of the bacterial cell division protein FtsZ. While direct derivatization of this compound is not extensively reported in the literature, the 2,6-difluorobenzamide scaffold represents a key structural motif with significant biological relevance.
I. Quantitative Data Summary
The following tables summarize the in vitro antibacterial activity of various 3-substituted-2,6-difluorobenzamide derivatives against a panel of Gram-positive and Gram-negative bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
Table 1: Antibacterial Activity of 3-Alkoxy-2,6-difluorobenzamide Derivatives
| Compound ID | R Group (Substitution at position 3) | Bacillus subtilis (ATCC 9372) | Staphylococcus aureus (ATCC 29213) | Staphylococcus aureus (MRSA, ATCC 43300) | Enterococcus faecium (VRE) |
| 1 | -O(CH₂)₃Cl | 0.25 | 2 | 4 | >64 |
| 2 | -O(CH₂)₄Cl | 0.5 | 4 | 8 | >64 |
| 3 | -O(CH₂)₅Cl | 1 | 8 | 16 | >64 |
| 4 | -O(CH₂)₃Br | 0.5 | 4 | 8 | >64 |
| 5 | -O(CH₂)₄Br | 1 | 8 | 16 | >64 |
| 6 | -O(CH₂)₅Br | 1 | 8 | 16 | >64 |
| 7 | -O-isopentyl | 1 | 4 | 4 | 32 |
Data sourced from studies on 3-substituted 2,6-difluorobenzamide derivatives as FtsZ inhibitors.[1][2][3]
Table 2: Antibacterial Activity of Heterocyclic 3-Substituted-2,6-difluorobenzamide Derivatives
| Compound ID | R Group (Substitution at position 3) | Staphylococcus aureus (ATCC 29213) |
| 8 | 3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-ylmethoxy | 0.5 - 1 |
| 9 | 1,2,3-triazolylmethoxy derivatives | >256 |
| 10 | 1,3,4-oxadiazolylmethoxy derivatives | >256 |
Data sourced from a study on structural variations of the central heterocyclic scaffold in 2,6-difluorobenzamides.[4]
II. Experimental Protocols
A. Proposed Synthesis of 3-Alkoxy-2,6-difluorobenzamides from this compound
While direct literature is scarce, a plausible synthetic route is proposed based on standard organic chemistry principles.
Step 1: Amidation of this compound
-
To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of aqueous ammonia (excess) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Bromo-4,6-difluorobenzamide.
Step 2: Nucleophilic Aromatic Substitution to Introduce the Alkoxy Side Chain
-
To a solution of the desired alcohol (R-OH, 1.5 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.5 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the corresponding alkoxide.
-
Add a solution of 2-Bromo-4,6-difluorobenzamide (1.0 eq) in DMF to the alkoxide solution.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 3-alkoxy-2,6-difluorobenzamide derivative.
B. Biological Assay Protocols
1. Minimum Inhibitory Concentration (MIC) Assay The antibacterial activity of the synthesized compounds is determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5]
-
Prepare a series of twofold dilutions of the test compounds in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include positive controls (bacteria with no compound) and negative controls (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
2. FtsZ GTPase Activity Assay This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.[1][2][6]
-
Purify recombinant FtsZ protein from a suitable expression system (e.g., E. coli).
-
Set up reactions in a 96-well plate containing polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl₂), purified FtsZ protein (e.g., 5 µM), and various concentrations of the test compound.
-
Initiate the reaction by adding GTP (e.g., 1 mM).
-
Incubate the plate at a constant temperature (e.g., 37 °C).
-
At various time points, stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.[1][2]
-
Calculate the rate of GTP hydrolysis and determine the IC₅₀ value of the inhibitor.
3. FtsZ Polymerization Assay (Light Scattering) This assay monitors the assembly of FtsZ protofilaments by detecting changes in light scattering.[1][2][7]
-
Prepare a solution of purified FtsZ protein in polymerization buffer in a cuvette.
-
Place the cuvette in a spectrophotometer or fluorometer and record a baseline reading at a wavelength of 350-600 nm.
-
Add the test compound at the desired concentration and incubate for a short period.
-
Initiate polymerization by adding GTP.
-
Monitor the increase in light scattering over time. The rate of increase is proportional to the rate of FtsZ polymerization.
III. Mandatory Visualizations
References
- 1. FtsZ Polymerization Assays: Simple Protocols and Considerations [jove.com]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of Regulation of FtsZ Assembly by SulA and Development of a Model for FtsZ Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Calculus of Employing 2-Bromo-4,6-difluorobenzoic Acid in Large-Scale Pharmaceutical Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the competitive landscape of pharmaceutical manufacturing, the selection of starting materials is a critical decision point, balancing cost, efficiency, and scalability. 2-Bromo-4,6-difluorobenzoic acid, a versatile fluorinated building block, presents a compelling option for the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a cost-benefit analysis of utilizing this compound in large-scale synthesis, with a direct comparison to a viable alternative, 2-Chloro-4,6-difluorobenzoic acid, in the context of synthesizing a GPR119 agonist, a promising class of therapeutics for type 2 diabetes.
Executive Summary
This compound offers distinct advantages in terms of reactivity and milder reaction conditions in palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of many modern pharmaceuticals. While its upfront cost per kilogram may be higher than its chloro-analogue, the potential for increased yields, reduced catalyst loading, and simplified downstream processing can lead to a more favorable overall cost of goods (COGs) in a large-scale campaign. This analysis will delve into the quantitative and qualitative factors that underpin this strategic choice.
Comparative Analysis: 2-Bromo- vs. 2-Chloro-4,6-difluorobenzoic Acid
The primary distinction in performance between the bromo and chloro derivatives lies in their reactivity in common cross-coupling reactions, such as the Suzuki-Miyaura coupling. The carbon-bromine bond is weaker than the carbon-chlorine bond, making oxidative addition of the palladium catalyst to the aryl bromide generally faster and more facile. This often translates to higher yields and the ability to use less forcing reaction conditions.
Data Presentation
Table 1: Estimated Cost Comparison of Starting Materials
| Compound | Purity | Estimated Large-Scale Cost (per kg) |
| This compound | >98% | $800 - $1,200 |
| 2-Chloro-4,6-difluorobenzoic acid | >98% | $500 - $700 |
Note: Costs are estimates for bulk quantities and can vary based on supplier and market conditions.
Table 2: Comparative Performance in a Model Suzuki-Miyaura Coupling for GPR119 Agonist Synthesis
| Parameter | Using this compound | Using 2-Chloro-4,6-difluorobenzoic acid |
| Reaction Time | 4 - 8 hours | 12 - 24 hours |
| Reaction Temperature | 80 - 100 °C | 100 - 120 °C |
| Palladium Catalyst Loading | 0.5 - 1.0 mol% | 1.5 - 3.0 mol% |
| Typical Yield | 85 - 95% | 70 - 85% |
| Downstream Purification | Standard chromatography | May require more rigorous purification to remove byproducts |
| Estimated Overall Process Cost | Lower to comparable | Potentially higher due to longer reaction times, higher catalyst load, and more complex purification |
Experimental Protocols
The following are representative experimental protocols for a Suzuki-Miyaura coupling reaction, a key step in the synthesis of many GPR119 agonists, using both 2-bromo- and 2-chloro-4,6-difluorobenzoic acid.
Protocol 1: Suzuki-Miyaura Coupling with this compound
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 eq)
-
SPhos (0.02 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a degassed reaction vessel, add this compound, arylboronic acid, and potassium carbonate.
-
In a separate flask, prepare a solution of Palladium(II) acetate and SPhos in 1,4-dioxane.
-
Add the catalyst solution to the reaction vessel.
-
Add the 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 6 hours, monitoring progress by HPLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with 2-Chloro-4,6-difluorobenzoic acid
Materials:
-
2-Chloro-4,6-difluorobenzoic acid (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
RuPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Toluene and Water (10:1 mixture)
Procedure:
-
To a degassed reaction vessel, add 2-Chloro-4,6-difluorobenzoic acid, arylboronic acid, and potassium phosphate.
-
In a separate flask, prepare a solution of Palladium(II) acetate and RuPhos in toluene.
-
Add the catalyst solution to the reaction vessel.
-
Add the toluene/water solvent mixture.
-
Heat the reaction mixture to 110 °C and stir for 18 hours, monitoring progress by HPLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, potentially requiring multiple columns to remove closely-eluting impurities.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Cost-benefit trade-offs in starting material selection.
Caption: Comparative synthetic workflows for a GPR119 agonist precursor.
Caption: Simplified signaling pathway of GPR119 agonists.
Conclusion
The choice between this compound and its chloro-analogue for large-scale synthesis is not merely a matter of comparing the initial purchase price. A thorough cost-benefit analysis reveals that the higher reactivity of the bromo-derivative can lead to significant downstream advantages, including higher yields, reduced cycle times, lower catalyst costs, and simpler purification protocols. For the synthesis of high-value APIs like GPR119 agonists, these process efficiencies can outweigh the higher initial material cost, ultimately leading to a more economical and robust manufacturing process. It is recommended that process chemists and drug development professionals conduct a thorough process optimization and cost analysis for their specific target molecule before making a final decision. However, the data presented in this guide strongly suggests that this compound is a strategically advantageous starting material for large-scale synthesis campaigns where efficiency and yield are paramount.
Stability Showdown: Fluorinated vs. Chlorinated Benzoic Acids in Drug Development
For researchers, scientists, and drug development professionals, the choice between fluorine and chlorine substitution on a benzoic acid scaffold can significantly impact a molecule's stability, a critical determinant of its pharmacokinetic profile and overall viability as a drug candidate. This guide provides an objective comparison of the stability of fluorinated versus chlorinated benzoic acids, supported by experimental data and detailed methodologies.
The introduction of halogens to a parent molecule is a common strategy in medicinal chemistry to modulate its physicochemical and pharmacological properties. Fluorine, due to its small size and high electronegativity, often imparts unique characteristics, including increased metabolic stability and binding affinity. Chlorine, a larger and less electronegative halogen, also plays a crucial role in altering a compound's profile. Understanding the stability trade-offs between these two halogens on a benzoic acid core is essential for rational drug design.
Key Stability Parameters: A Comparative Overview
The stability of a molecule can be assessed through several lenses: the inherent strength of its chemical bonds, its resistance to thermal degradation, its susceptibility to chemical breakdown, and its metabolic fate in biological systems.
Bond Dissociation Energy (BDE): The Foundation of Stability
The strength of the carbon-halogen (C-X) bond is a fundamental indicator of a molecule's stability. The carbon-fluorine (C-F) bond is recognized as the strongest single bond in organic chemistry, a property that generally translates to higher stability.
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies
| Bond | Molecule | Bond Dissociation Energy (kcal/mol) |
| C-F | Fluorobenzene | ~125 |
| C-Cl | Chlorobenzene | ~95-99 |
| C-H | Benzene | ~110 |
Note: Values are approximate and can vary based on the specific molecular environment and the method of determination.
The significantly higher bond dissociation energy of the C-F bond compared to the C-Cl bond suggests that fluorinated benzoic acids are inherently more resistant to cleavage of the halogen substituent.
Thermal Stability: Resistance to Heat-Induced Degradation
Table 2: Physical Properties of Monohalogenated Benzoic Acid Isomers
| Compound | Melting Point (°C) | Boiling Point (°C) |
| 2-Fluorobenzoic acid | 122-125 | 251 |
| 3-Fluorobenzoic acid | 123-126 | 251.3 |
| 4-Fluorobenzoic acid | 184 | 253.7 |
| 2-Chlorobenzoic acid | 142 | 285 |
| 3-Chlorobenzoic acid | 158 | 274-276 |
| 4-Chlorobenzoic acid | 241.5 | 276 |
Data sourced from publicly available databases.
The data indicates that the para-substituted isomers tend to have higher melting points, likely due to more efficient crystal packing. While not a direct measure of decomposition, the generally higher boiling points of the chlorinated isomers might suggest stronger intermolecular interactions. However, this does not necessarily contradict the greater intramolecular stability conferred by the C-F bond.
Chemical Stability: Acidity as an Indicator
The acidity (pKa) of a benzoic acid is a measure of its stability towards deprotonation. The electronic effects of the halogen substituent influence the acidity.
Table 3: pKa Values of Monohalogenated Benzoic Acid Isomers
| Compound | pKa |
| Benzoic Acid | 4.20 |
| 2-Fluorobenzoic acid | 3.27 |
| 3-Fluorobenzoic acid | 3.86 |
| 4-Fluorobenzoic acid | 4.14 |
| 2-Chlorobenzoic acid | 2.89 |
| 3-Chlorobenzoic acid | 3.83 |
| 4-Chlorobenzoic acid | 4.03 |
Data sourced from various chemistry resources.[1][2][3][4][5][6]
The electron-withdrawing inductive effect of both halogens increases the acidity of the benzoic acid compared to the unsubstituted parent molecule. The stronger inductive effect of fluorine would be expected to lead to greater acidity; however, the resonance effect, which is more pronounced for fluorine, can counteract this, particularly for the para isomer.[1][2] The ortho-chloro isomer is the strongest acid in this series, a phenomenon often attributed to the "ortho effect."[4]
Metabolic Stability: The In Vivo Fate
Metabolic stability is a critical factor in determining a drug's half-life and bioavailability. Fluorine substitution is a widely used strategy to block metabolic "soft spots" and enhance metabolic stability. The strength of the C-F bond makes it highly resistant to enzymatic cleavage by cytochrome P450 enzymes.
While a direct comparative study of a full series of fluorinated and chlorinated benzoic acids in human liver microsomes is not available, studies on related compounds consistently demonstrate the increased metabolic stability imparted by fluorination. For instance, in a study on the degradation of 4-halobenzoates by Arthrobacter sp., the dehalogenase enzyme was active on 4-chloro-, 4-fluoro-, and 4-bromobenzoate, indicating that under certain biological conditions, both C-F and C-Cl bonds can be cleaved.
Experimental Protocols
To ensure reproducible and comparable stability data, standardized experimental protocols are essential.
Protocol 1: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition for the test compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the test compound into a TGA sample pan (typically aluminum or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Set the temperature program: heat from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Select the atmosphere: typically an inert gas such as nitrogen at a constant flow rate (e.g., 20 mL/min).
-
-
Data Acquisition: Initiate the TGA run. The instrument will record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition is typically determined as the temperature at which a significant weight loss (e.g., 5%) is observed.
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of the test compound (e.g., 100 µM in incubation buffer).
-
Prepare a solution of pooled human liver microsomes (e.g., 20 mg/mL stock).
-
Prepare a NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM and NADPH regenerating system in incubation buffer at 37 °C.
-
Initiate the metabolic reaction by adding the test compound working solution to the wells to achieve a final concentration (e.g., 1 µM). The final microsomal protein concentration is typically 0.5-1.0 mg/mL.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
-
Visualizing Stability Factors and Experimental Workflow
Caption: Factors influencing the overall stability of halogenated benzoic acids.
References
The Synthetic Utility of 4-Bromo-2,6-difluorobenzoic Acid: A Comparative Guide to the Synthesis of Lifitegrast Intermediate
For researchers, chemists, and professionals in drug development, the selection of starting materials is a critical decision that influences the efficiency, scalability, and environmental impact of a synthetic route. Halogenated benzoic acids are a cornerstone of medicinal chemistry, serving as versatile scaffolds for constructing complex molecular architectures. This guide provides a comparative analysis of synthetic routes leading to a key intermediate of Lifitegrast, an FDA-approved drug for the treatment of dry eye disease, with a focus on the application of 4-Bromo-2,6-difluorobenzoic acid's chemical precursors.
While the user's initial topic was 2-Bromo-4,6-difluorobenzoic acid, its isomer, 4-Bromo-2,6-difluorobenzoic acid (or its direct precursor, 4-Bromo-2,6-difluorobenzaldehyde), is the more pertinent building block for the synthesis of major pharmaceuticals like Lifitegrast. This guide will therefore focus on the documented synthetic applications of this specific isomer and compare it with alternative methodologies.
The core of Lifitegrast contains a benzofuran-6-carboxylic acid moiety. The efficiency of the synthesis of this key intermediate is paramount for the overall production of the drug. Below, we compare two distinct synthetic pathways to this crucial intermediate.
Comparative Synthesis of Benzofuran-6-carboxylic Acid
This guide compares two approaches for synthesizing Benzofuran-6-carboxylic acid, a key intermediate for the drug Lifitegrast.
-
Route 1: The Difluoro-Aryl Approach. This pathway utilizes a difluorinated aromatic precursor, which requires a lithium-halogen exchange followed by carboxylation.
-
Route 2: The Hydroxy-Aryl Approach. This alternative pathway begins with a commercially available hydroxybenzaldehyde derivative and proceeds through cyclization.[1][2][3]
Data Presentation: Performance Metrics
| Metric | Route 1: Difluoro-Aryl Approach (via lithiation) | Route 2: Hydroxy-Aryl Approach (via cyclization) |
| Starting Material | 1-bromo-3,5-difluorobenzene | 4-bromo-2-hydroxybenzaldehyde |
| Key Reactions | Directed ortho-lithiation, Carboxylation | O-alkylation, Intramolecular Heck or similar cyclization |
| Overall Yield | Not explicitly stated for multi-step, but formylation of the ring can yield up to 78%. | Reported up to 78% over three steps.[1][2][3] |
| Reagents of Note | n-Butyllithium (cryogenic), CO2 (gas) | Palladium catalyst, various bases |
| Scalability | Can be challenging due to cryogenic conditions and handling of organolithiums. | Generally considered scalable and robust.[1][2][3] |
| Purity | High purity achievable. | High purity (>99.9%) reported.[1][2][3] |
Experimental Protocols
Route 1: Synthesis via Directed Lithiation of a Difluoro-Aryl Precursor
This route is based on the established reactivity of fluorinated aromatics, where the fluorine atoms can direct metalation. The process involves the formation of an organolithium species which is then quenched with carbon dioxide to install the carboxylic acid group.
Step 1: Preparation of 4-Bromo-2,6-difluorobenzaldehyde
A solution of 1-bromo-3,5-difluorobenzene (19.3 g, 0.1 mol) in dried tetrahydrofuran (120 ml) is cooled to -70°C. To this, 2 M lithium diisopropylamide (55 ml, 0.11 mol) is added with stirring. After 30 minutes, N-formylpiperidine is added dropwise. The mixture is warmed to 0°C, poured into cold water, acidified with 10% HCl, and extracted with methyl tert-butyl ether. The organic layers are combined, dried, and concentrated. The residue is purified by filtration through silica gel to yield 4-Bromo-2,6-difluorobenzaldehyde. (Yield: 17.6 g, 78%).
Step 2: Oxidation to 4-Bromo-2,6-difluorobenzoic acid
The aldehyde can be oxidized to the corresponding carboxylic acid using standard methods, such as potassium permanganate or sodium chlorite. For example, a mixture of the aldehyde (2.0 g, 0.01 mol) in acetonitrile is added to a cold mixture of NaH2PO4, H2O2, and NaClO2 in water. The mixture is stirred overnight, and after workup and acidification, the product is extracted.
Route 2: Synthesis via Cyclization of a Hydroxy-Aryl Precursor
This route provides a practical and scalable method starting from 4-bromo-2-hydroxybenzaldehyde.[1][2][3]
Step 1: O-Alkylation
4-bromo-2-hydroxybenzaldehyde is reacted with a suitable two-carbon unit, such as ethyl chloroacetate or a protected acetylene, under basic conditions to form an ether linkage at the hydroxyl position.
Step 2: Intramolecular Cyclization
The resulting intermediate undergoes an intramolecular cyclization to form the benzofuran ring. This is often achieved using a palladium-catalyzed reaction, such as a Heck or Sonogashira coupling followed by cyclization.
Step 3: Functional Group Conversion
The substituent at the 2-position of the newly formed benzofuran ring is then converted to a carboxylic acid. For instance, if an ester was used in the first step, it is hydrolyzed to the acid. This three-step process has been reported to achieve an overall yield of 78%.[1][2][3]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two compared synthetic routes to the key Lifitegrast intermediate, benzofuran-6-carboxylic acid.
Concluding Remarks
Both synthetic strategies offer viable pathways to the crucial benzofuran-6-carboxylic acid intermediate required for the synthesis of Lifitegrast.
The Difluoro-Aryl Approach (Route 1) , leveraging a precursor like 4-Bromo-2,6-difluorobenzoic acid, relies on powerful but demanding organometallic chemistry. The use of cryogenic temperatures and highly reactive lithium reagents can present challenges for large-scale industrial production.
In contrast, the Hydroxy-Aryl Approach (Route 2) starts from a different set of functionalities and employs robust, often palladium-catalyzed, reactions that are well-established in process chemistry. This route has been demonstrated to be high-yielding and scalable, making it an attractive alternative for efficient drug manufacturing.[1][2][3]
The choice between these routes will depend on factors such as raw material cost, scalability requirements, and the available technical infrastructure. This comparative guide provides the foundational data and a clear visualization of the chemical logic to aid researchers in making informed decisions for their drug development programs.
References
A Comparative Guide to Novel FtsZ-Inhibiting Antibacterial Agents Derived from 2-Bromo-4,6-difluorobenzoic Acid Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of novel 3-bromoalkoxy-2,6-difluorobenzamide derivatives with alternative antibacterial compounds that target the essential bacterial cell division protein, FtsZ. The information presented herein is supported by experimental data from peer-reviewed literature to aid in the evaluation and selection of compounds for further research and development.
Introduction to Novel FtsZ Inhibitors
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. One promising target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a prokaryotic homolog of eukaryotic tubulin. FtsZ is essential for bacterial cell division, where it polymerizes to form the Z-ring at the division site, initiating septum formation. Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial cell death.
Novel compounds derived from a 2,6-difluorobenzamide scaffold, closely related to 2-Bromo-4,6-difluorobenzoic acid, have shown potent antibacterial activity by targeting FtsZ. This guide focuses on the characterization of a representative novel compound, 3-(3-bromopropoxy)-2,6-difluorobenzamide , and compares its performance with two well-characterized FtsZ inhibitors: PC190723 , a synthetic benzamide derivative, and Berberine , a natural plant alkaloid.
Mechanism of Action: FtsZ Inhibition
The primary mechanism of action for these compounds is the disruption of FtsZ polymerization dynamics. FtsZ monomers, in the presence of GTP, polymerize to form protofilaments. These protofilaments then assemble into the Z-ring at the mid-cell, which constricts to initiate cell division. FtsZ inhibitors can interfere with this process in several ways, including blocking the GTP-binding site, destabilizing protofilaments, or hyper-stabilizing protofilaments, all of which ultimately inhibit cell division.
Figure 1: Mechanism of FtsZ Inhibition.
Performance Comparison
The performance of the novel 3-bromoalkoxy-2,6-difluorobenzamide is compared against PC190723 and Berberine based on their antibacterial activity (Minimum Inhibitory Concentration - MIC) and their direct inhibitory effect on FtsZ (Half-maximal inhibitory concentration - IC50).
Antibacterial Activity (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data below is compiled from various studies and standardized where possible for comparison.
| Compound | Bacillus subtilis (μg/mL) | Staphylococcus aureus (μg/mL) | Methicillin-Resistant S. aureus (MRSA) (μg/mL) |
| 3-(3-bromopropoxy)-2,6-difluorobenzamide | 0.25 - 1[1] | <10[1] | <10[1] |
| PC190723 | 0.5 - 1.0[2] | 0.5[2] | 0.5 - 1.0[2] |
| Berberine | >100[3] | 128 - 196[4] | 128 - 196[4] |
Lower values indicate higher potency.
FtsZ Inhibition (IC50)
The IC50 value represents the concentration of an inhibitor required to inhibit 50% of the target enzyme's activity, in this case, FtsZ polymerization or GTPase activity.
| Compound | FtsZ Polymerization IC50 (μM) | FtsZ GTPase Activity IC50 (μM) |
| 3-alkoxy-2,6-difluorobenzamide Derivatives | Data not available | Data not available |
| PC190723 | Induces polymerization[5][6] | 0.15 (S. aureus)[7] |
| Berberine | 8.2 (E. coli) | 37.8 - 63.7 (S. aureus derivatives)[8], 272 (S. aureus)[8] |
Note: PC190723 has a unique mechanism of hyper-stabilizing FtsZ polymers rather than inhibiting their formation, thus a traditional IC50 for polymerization inhibition is not applicable.
Experimental Protocols
Synthesis of 3-(3-bromopropoxy)-2,6-difluorobenzamide
The synthesis of the novel compound involves a two-step process starting from 2,6-difluorobenzonitrile.
Figure 2: Synthetic Workflow.
Step 1: Synthesis of 2,6-Difluorobenzamide from 2,6-Difluorobenzonitrile [9]
-
To a reaction vessel, add 2,6-difluorobenzonitrile.
-
Add sodium hydroxide as a catalyst.
-
Heat the mixture to 20-50°C with stirring.
-
Slowly add hydrogen peroxide. Maintain the pH of the reaction mixture between 8 and 10.
-
Continue the reaction until the concentration of 2,6-difluorobenzonitrile is less than 0.5%.
-
Cool the reaction mixture to below 10°C and collect the solid product.
-
Wash the solid with water until the pH of the filtrate is 7-8.
-
Dry the product to obtain 2,6-difluorobenzamide.
Step 2: Synthesis of 2,6-Difluoro-3-hydroxybenzamide Detailed experimental procedures for the hydroxylation of 2,6-difluorobenzamide to 2,6-difluoro-3-hydroxybenzamide are proprietary or require further literature investigation. However, this intermediate is commercially available.
Step 3: Synthesis of 3-(3-bromopropoxy)-2,6-difluorobenzamide [10]
-
Dissolve 2,6-difluoro-3-hydroxybenzamide in N,N-dimethylformamide (DMF).
-
Add potassium carbonate (K2CO3) to the solution.
-
Add 1,3-dibromopropane to the reaction mixture.
-
Heat the mixture at 35°C for 3 hours.
-
After the reaction is complete, pour the mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for assessing the antibacterial activity of a compound.
Figure 3: MIC Determination Workflow.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Inoculum: Culture the test bacterium on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
FtsZ Polymerization Assay by Light Scattering
This assay measures the ability of a compound to interfere with the polymerization of FtsZ protein in vitro.
-
Reaction Setup: In a quartz cuvette, prepare a reaction mixture containing polymerization buffer (e.g., 50 mM MES, 50 mM KCl, 10 mM MgCl2, pH 6.5), purified FtsZ protein (final concentration 5-12 µM), and the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the mixture at 30°C for a short period (e.g., 5-10 minutes) to allow the compound to interact with the FtsZ protein.
-
Initiation of Polymerization: Initiate the polymerization by adding GTP to a final concentration of 1 mM.
-
Data Acquisition: Immediately monitor the change in light scattering at a 90° angle using a fluorometer. Set the excitation and emission wavelengths to 350 nm. Record data at regular intervals (e.g., every 15-30 seconds) for 15-30 minutes.
-
Data Analysis: Plot the light scattering intensity versus time. The percentage of inhibition is calculated relative to the control. The IC50 value can be determined by fitting the data to a dose-response curve.
Conclusion
The novel 3-bromoalkoxy-2,6-difluorobenzamide derivatives demonstrate potent antibacterial activity, particularly against Gram-positive bacteria, with MIC values comparable to the established FtsZ inhibitor PC190723. Both of these synthetic compounds are significantly more potent than the natural product Berberine in cell-based assays. The mechanism of action for this class of compounds is the inhibition of the essential cell division protein FtsZ, a promising target for new antibiotics. Further investigation, particularly to determine the direct inhibitory concentration (IC50) against FtsZ polymerization, is warranted to fully characterize the potential of these novel compounds. The provided experimental protocols offer a framework for the synthesis and evaluation of these and similar derivatives.
References
- 1. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enterococcal and streptococcal resistance to PC190723 and related compounds: Molecular insights from a FtsZ mutational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of berberine on Escherichia coli, Bacillus subtilis, and their mixtures as determined by isothermal microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 9. CN101462980B - Industrial production method of 2,6-difluorobenzamide - Google Patents [patents.google.com]
- 10. Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Berberine targets assembly of Escherichia coli cell division protein FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of Synthesized 2-Bromo-4,6-difluorobenzoic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates like 2-Bromo-4,6-difluorobenzoic acid is paramount for the integrity of subsequent research and the quality of the final active pharmaceutical ingredient. This guide provides an objective comparison of key analytical techniques for validating the purity of this compound, complete with supporting experimental data and detailed protocols.
Overview of Analytical Techniques
The purity of this compound, a compound often used in the synthesis of pharmaceuticals and agrochemicals, can be assessed using several analytical methods.[1] High-Performance Liquid Chromatography (HPLC) is a staple for its ability to separate and quantify non-volatile and thermally labile compounds. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and structural information, particularly for volatile impurities or when derivatization is employed. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural confirmation and can be used for quantitative analysis without the need for a reference standard for each impurity.
Potential Impurities in Synthesis
The synthesis of this compound often involves the reaction of 3,5-difluorobromobenzene with an organolithium reagent followed by carboxylation.[2] Based on this and similar synthetic routes, potential process-related impurities may include:
-
Starting Materials: Unreacted 3,5-difluorobromobenzene.
-
Positional Isomers: Other isomers of bromo-difluorobenzoic acid that may form due to non-selective reactions.
-
Over-brominated Species: Dibromo-difluorobenzoic acid, if excess brominating agent is present in precursor synthesis.
-
By-products: Compounds resulting from side reactions of the organolithium reagent.
Comparison of Analytical Methods
The following sections detail the application of HPLC, GC-MS, and NMR for the purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the purity assessment of non-volatile organic acids. A reversed-phase method is typically employed to separate the polar analyte from less polar impurities.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
Data Presentation: HPLC Analysis
| Peak No. | Retention Time (min) | Component | Area (%) |
| 1 | 3.5 | 3,5-difluorobenzoic acid (potential impurity) | 0.5 |
| 2 | 5.2 | This compound | 98.5 |
| 3 | 7.8 | 2,4-Dibromo-6-fluorobenzoic acid (potential impurity) | 0.8 |
| 4 | 9.1 | Unidentified Impurity | 0.2 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities. For a non-volatile compound like this compound, derivatization is necessary to increase its volatility.
Experimental Protocol: GC-MS
-
Instrumentation: A standard GC-MS system.
-
Derivatization: Esterification of the carboxylic acid with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a volatile silyl ester.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 100°C, ramped to 280°C at 10°C/min.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Sample Preparation: A 1 mg sample is dissolved in 1 mL of a suitable solvent (e.g., pyridine) and treated with 100 µL of BSTFA at 60°C for 30 minutes.
Data Presentation: GC-MS Analysis of Derivatized Sample
| Peak No. | Retention Time (min) | Component (as TMS ester) | m/z of Key Fragments | Area (%) |
| 1 | 8.2 | 3,5-difluorobromobenzene (starting material) | 192, 113 | 0.3 |
| 2 | 12.5 | This compound | 308, 293, 229 | 98.8 |
| 3 | 14.8 | Dibromo-difluorobenzoic acid | 386, 371, 307 | 0.7 |
| 4 | 16.2 | Unidentified Impurity | - | 0.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR spectroscopy are invaluable for the structural elucidation and purity assessment of fluorinated compounds.
Experimental Protocol: NMR
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Techniques: ¹H NMR, ¹⁹F NMR.
-
Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.7 mL of the deuterated solvent.
Data Interpretation: NMR Analysis
A patent for the synthesis of 4-bromo-2,6-difluorobenzoic acid provides a ¹H-NMR spectrum in CDCl₃ at 500 MHz, showing signals at δ 12.76 (m, 1H, -OH) and 7.35 (m, 2H, -H).[2]
-
¹H NMR: The proton NMR spectrum is expected to show a signal for the carboxylic acid proton and signals for the aromatic protons. The integration of these signals can be used to detect and quantify proton-containing impurities.
-
¹⁹F NMR: The fluorine NMR spectrum is particularly useful for identifying and quantifying fluorinated impurities, including positional isomers, which may be difficult to resolve by other methods.
Visualizing the Workflow and Logic
The following diagrams illustrate the general workflow for purity validation and the relationship between the target compound and its potential impurities.
Caption: General workflow for the purity validation of a synthesized compound.
Caption: Relationship between the target compound and potential impurities.
Conclusion
A multi-faceted approach is recommended for the comprehensive purity validation of synthesized this compound. HPLC provides a reliable method for quantifying the main component and non-volatile impurities. GC-MS, following derivatization, is excellent for identifying volatile impurities and providing structural confirmation. NMR spectroscopy offers an orthogonal technique for structural verification and can be a powerful tool for identifying and quantifying impurities, especially positional isomers, without the need for individual reference standards. The choice of methods will depend on the specific requirements of the research or development phase, with the combination of these techniques providing the most robust and reliable purity assessment.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-4,6-difluorobenzoic Acid: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 2-Bromo-4,6-difluorobenzoic acid, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for personnel safety and environmental protection.
Hazard Identification and Safety Precautions
This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).
Summary of Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][4]
Personal Protective Equipment (PPE): Before handling this compound, personnel must be equipped with the following PPE to minimize exposure:
-
Eye Protection: Safety glasses with side-shields or chemical goggles. Face shield is also recommended.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat, long-sleeved clothing, and closed-toe shoes.[4]
-
Respiratory Protection: In case of inadequate ventilation or dust formation, use a NIOSH-approved respirator.[4]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] This typically involves incineration at a permitted facility.
1. Waste Collection and Storage:
-
Segregation: Collect waste this compound and any materials contaminated with it (e.g., weighing boats, filter paper, contaminated PPE) in a designated and properly labeled waste container.
-
Container: The container must be made of a compatible material, be in good condition, and have a secure lid to prevent spills and leaks.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of waste.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, away from incompatible materials, and secure.
2. Spill and Contamination Cleanup:
-
Minor Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[4]
-
Place the collected material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
-
Contaminated Packaging:
-
Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
After thorough decontamination, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or as recommended by your institution's environmental health and safety (EHS) department.[5] Combustible packaging materials may be incinerated.[5]
-
3. Final Disposal:
-
Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company.[5] Provide them with a copy of the Safety Data Sheet (SDS).
-
Incineration: The preferred method of disposal is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[5]
-
Do Not:
Quantitative Data Summary
| Data Point | Value | Reference |
| GHS Hazard Statement Codes | H302, H315, H319, H335 | [2][3] |
| UN Number (for transport) | UN2811 (Toxic Solid, Organic, N.O.S.) | [5] |
| Transport Hazard Class | 6.1 (Toxic) | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2-Bromo-4,6-difluorobenzoic Acid
This guide provides comprehensive safety and logistical information for the handling of 2-Bromo-4,6-difluorobenzoic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
| Body Part | Recommended Protection | Specification/Standard | Rationale |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield should be used if there is a risk of splashing. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166. | Protects against dust particles and potential splashes that can cause serious eye irritation. |
| Skin | Chemical-resistant gloves (Nitrile rubber, Neoprene, or PVC). A long-sleeved laboratory coat is also required. | Inspect gloves for any signs of degradation or puncture before use. | Prevents skin contact, as the acid is a known skin irritant. Good glove choices for handling acids include neoprene, nitrile, and polyvinyl chloride (PVC).[1][2][3][4] |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator is recommended if dust is generated or if ventilation is inadequate. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. | Minimizes the inhalation of dust that can cause respiratory tract irritation. |
| Body | Long-sleeved clothing or a lab coat should be worn to prevent skin exposure. | N/A | Provides an additional layer of protection against accidental skin contact. |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is essential to minimize exposure and ensure the safe handling of this compound.
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.
-
Work within a certified chemical fume hood to ensure adequate ventilation.
-
Gather all necessary PPE and inspect it for integrity.
-
Have appropriate spill cleanup materials readily available.
Handling:
-
Avoid the formation of dust when handling the solid material. Use techniques such as gentle scooping or weighing on wax paper to minimize airborne particles.
-
If creating a solution, slowly add the solid to the solvent to prevent splashing.
-
Keep containers tightly closed when not in use.
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in the laboratory area.
Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]
-
Keep the container tightly closed.[5]
-
Store corrosive materials on lower shelves.[7]
-
For light-sensitive chemicals, store in amber bottles in a dark place.[6]
Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation persists, seek medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek immediate medical attention.[8][9]
Spill Response Protocol:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Personal Protection: Before addressing the spill, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
Containment and Cleanup: For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[10] For liquid spills, use an appropriate absorbent material.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.
Waste Segregation:
-
This compound is a halogenated organic compound.[11] Therefore, it must be disposed of in a waste stream specifically designated for halogenated organic waste.[11][12][13]
-
Do not mix halogenated organic waste with non-halogenated waste.[12]
-
Do not combine acidic waste with basic waste in the same container.[11]
Container Labeling and Storage:
-
Clearly label the hazardous waste container with its contents.
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Halogenated organic wastes are typically incinerated at high temperatures in a regulated hazardous waste incinerator.[11][14]
Safety Workflow
Caption: Logical workflow for the safe handling of this compound.
References
- 1. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 2. dess.uccs.edu [dess.uccs.edu]
- 3. workwearsolutions.net [workwearsolutions.net]
- 4. solusgrp.com [solusgrp.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. ehs.berkeley.edu [ehs.berkeley.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. bucknell.edu [bucknell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
